Ir(p-F-ppy)3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H21F3IrN3 |
|---|---|
Molecular Weight |
708.8 g/mol |
IUPAC Name |
tris(2-(4-fluorobenzene-6-id-1-yl)pyridine);iridium(3+) |
InChI |
InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 |
InChI Key |
ZEBLNIAOTYJLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Ir(p-F-ppy)3 (CAS Number 370878-69-6)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III) , commonly known as Ir(p-F-ppy)3 , is a green-emitting phosphorescent organometallic complex of iridium. Its unique photophysical and electrochemical properties make it a versatile tool in various scientific domains, including organic light-emitting diodes (OLEDs) and photoredox catalysis. The introduction of fluorine atoms onto the phenylpyridine ligands significantly influences its electronic properties compared to the parent compound, Ir(ppy)3, leading to enhanced performance in specific applications.
| Property | Value |
| CAS Number | 370878-69-6 |
| Molecular Formula | C33H21F3IrN3 |
| Molecular Weight | 708.75 g/mol |
| Appearance | Yellow powder |
| Common Applications | Photocatalyst, OLED emitter |
Quantitative Data
Photophysical Properties
The photophysical properties of this compound are central to its function as a phosphorescent emitter and photocatalyst. The fluorine substitution typically leads to a blue shift in the emission spectrum compared to the unsubstituted Ir(ppy)3.
| Parameter | Value | Reference Compound: Ir(ppy)3 |
| Emission Maximum (λem) | ~513 nm (in THF) | ~513 nm (in THF)[1] |
| Photoluminescence Quantum Yield (Φ) | High (close to unity) | Nearly 100%[1] |
| Excited-State Lifetime (τ) | ~1.9 µs | ~1.9 µs[2] |
Electrochemical Properties
The electrochemical properties of this compound determine its ability to participate in single-electron transfer processes, which is fundamental to its role in photoredox catalysis.
| Parameter | Value | Reference Compound: Ir(ppy)3 |
| HOMO Energy Level | Not explicitly found | -5.6 eV[1] |
| LUMO Energy Level | Not explicitly found | -3.0 eV[1] |
| Redox Potential (Ir(IV)/Ir(III)*) | -1.60 V vs SCE in CH3CN | -1.73 V vs SCE |
| Redox Potential (Ir(IV)/Ir(III)) | +0.97 V vs SCE in CH3CN | +0.77 V vs SCE |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the parent compound, Ir(ppy)3, and is expected to yield this compound with high efficiency.
Materials:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
2-(4-fluorophenyl)pyridine
-
Glycerol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Silica gel for column chromatography
-
Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve Iridium(III) chloride hydrate and a stoichiometric excess (typically 3-4 equivalents) of 2-(4-fluorophenyl)pyridine in degassed glycerol.
-
Reflux the mixture under a nitrogen atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the crude product by adding 1 M HCl.
-
Collect the precipitate by filtration.
-
Dissolve the crude product in hot dichloromethane.
-
Purify the product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a yellow powder.
-
For high-purity applications such as OLED fabrication, further purification can be achieved by sublimation.
Photocatalytic Decarboxylative Arylation of α-Amino Acids
This protocol describes the use of this compound as a photocatalyst in the decarboxylative arylation of α-amino acids, as demonstrated by the MacMillan group.
Materials:
-
This compound (photocatalyst)
-
N-protected α-amino acid (e.g., Boc-proline)
-
Aryl nitrile (e.g., 1,4-dicyanobenzene)
-
Base (e.g., K2HPO4 or CsF)
-
Anhydrous, degassed solvent (e.g., DMSO or DMA)
-
Visible light source (e.g., blue LEDs or a compact fluorescent lamp)
-
Reaction vessel (e.g., a vial or round-bottom flask)
-
Stirring apparatus
Procedure:
-
To a reaction vessel, add the N-protected α-amino acid, aryl nitrile, base, and this compound.
-
Add the anhydrous, degassed solvent to the vessel.
-
Seal the vessel and stir the mixture at room temperature.
-
Irradiate the reaction mixture with a visible light source with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Photoredox Catalytic Cycle for Decarboxylative Arylation
Caption: Proposed mechanism for the photoredox decarboxylative arylation.
General Workflow for OLED Fabrication
Caption: General experimental workflow for fabricating an OLED device.
References
Unveiling the Frontier Orbitals: A Technical Guide to the HOMO and LUMO Levels of Ir(p-F-ppy)3
Introduction
Fac-tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant interest within the fields of organic electronics and photoredox catalysis. Its efficacy as an emitter in Organic Light-Emitting Diodes (OLEDs) and as a photocatalyst is intrinsically linked to the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides an in-depth overview of the experimental and computational methodologies employed to determine these crucial electronic parameters, presenting data from closely related analogues to contextualize the properties of this compound.
Quantitative Data: HOMO and LUMO Energy Levels
Direct and comprehensive experimental and computational data for this compound remains elusive in readily available literature. However, the electronic properties of the parent compound, Ir(ppy)3, and its derivatives have been extensively studied. The following table summarizes the HOMO, LUMO, and energy gap values for Ir(ppy)3 and its methylated analogues, which serve as a crucial reference for understanding the electronic effects of ligand modification. The introduction of a fluorine atom at the para-position of the phenyl ring in this compound is expected to primarily influence the HOMO energy level due to its electron-withdrawing nature.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Measurement Method |
| Ir(ppy)3 | -5.40 | -3.02 | 2.38 | 2.38 (521 nm) | Cyclic Voltammetry / UV-Vis Spectroscopy |
| Ir(m-ppy)3 | -5.36 | -2.96 | 2.40 | 2.40 (517 nm) | Cyclic Voltammetry / UV-Vis Spectroscopy |
| Ir(p-toly)3 | -5.35 | -2.97 | 2.38 | 2.38 (521 nm) | Cyclic Voltammetry / UV-Vis Spectroscopy |
Data sourced from "Cyclovoltametric Methods for the Ionization Potential and Electron Affinity of Iridium ppy Derivatives". It is important to note that these values are for the parent and methylated analogues of this compound and serve as a close approximation.
Experimental Protocols
The determination of HOMO and LUMO energy levels is primarily achieved through a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Instrumentation: A potentiostat with a three-electrode cell is employed. The standard setup consists of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode.
-
Sample Preparation: The iridium complex is dissolved in a suitable anhydrous solvent, such as acetonitrile or dichloromethane, to a concentration of approximately 1 mM. A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4), is added to ensure conductivity of the solution.
-
Referencing: The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard. The half-wave potential of the Fc/Fc+ couple is measured under the same experimental conditions and is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
-
Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. The potential is then swept from a starting potential to a vertex potential and back, and the resulting current is measured.
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:
-
HOMO (eV) = -[E_ox - E_1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[E_red - E_1/2(Fc/Fc+) + 4.8]
-
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy
These spectroscopic techniques are used to determine the optical bandgap of the material, which corresponds to the energy difference between the ground state and the first excited state.
Methodology:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.
-
Sample Preparation: The iridium complex is dissolved in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) to a concentration in the micromolar range (typically 10^-5 to 10^-6 M). For solid-state measurements, thin films can be prepared by spin-coating or vacuum deposition onto a quartz substrate.
-
Measurement:
-
Absorption: The absorption spectrum is recorded, and the onset of the lowest energy absorption band is used to determine the optical bandgap.
-
Photoluminescence: The sample is excited at a wavelength within its absorption band, and the emission spectrum is recorded. The energy of the highest-energy emission peak can also be used to estimate the bandgap.
-
-
Data Analysis: The optical bandgap (E_g^opt) is calculated from the onset wavelength (λ_onset) of the absorption spectrum using the equation:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
Computational Methodology: Density Functional Theory (DFT)
Theoretical calculations provide invaluable insights into the electronic structure of molecules and are often used in conjunction with experimental data.
Methodology:
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.
-
Method: Density Functional Theory (DFT) is the most widely employed method for such calculations on organometallic complexes.
-
Functional and Basis Set: The choice of functional and basis set is critical for obtaining accurate results. A popular combination for iridium complexes is:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.
-
Basis Set:
-
For the iridium atom: A relativistic effective core potential (ECP) such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta).
-
For lighter atoms (C, H, N, F): A Pople-style basis set such as 6-31G(d) or a larger basis set for higher accuracy.
-
-
-
Procedure:
-
The geometry of the this compound molecule is first optimized to find its lowest energy conformation.
-
A frequency calculation is then performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The energies of the HOMO and LUMO are then directly obtained from the output of the calculation.
-
Visualizing the Workflow
The following diagram illustrates the complementary experimental and computational workflows for determining the HOMO and LUMO energy levels of this compound.
Caption: Workflow for determining HOMO/LUMO levels of this compound.
Conclusion
The precise determination of the HOMO and LUMO energy levels of this compound is fundamental to understanding and optimizing its performance in various applications. This guide has outlined the standard experimental and computational protocols employed for this purpose. While direct, comprehensive data for this compound is not yet widely published, the analysis of its parent compound, Ir(ppy)3, and other derivatives provides a robust framework for estimating its electronic properties. The synergistic application of cyclic voltammetry, UV-Vis/PL spectroscopy, and density functional theory calculations offers a powerful approach to fully characterize the frontier molecular orbitals of this and other promising organometallic complexes.
Solubility Profile of Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the photocatalyst fac-Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III), commonly abbreviated as Ir(p-F-ppy)3 or Ir(4'-Fppy)3. Understanding the solubility of this organometallic complex is crucial for its application in various chemical transformations, including photoredox catalysis, and for the development of robust experimental protocols. This document summarizes quantitative solubility data, details the experimental methods for its determination, and presents a logical workflow for assessing solubility.
Quantitative Solubility Data
The solubility of fac-Ir(4'-Fppy)3 has been systematically determined in a range of common organic solvents. The following table summarizes the maximum measured solubility in both molar concentration and parts per million (ppm).
| Solvent | Molar Concentration (mol/L) | Solubility (ppm) |
| N-Methyl-2-pyrrolidinone | 2.0 x 10⁻¹ | 1.4 x 10⁵ |
| N,N-Dimethylformamide | 5.6 x 10⁻² | 4.2 x 10⁴ |
| Tetrahydrofuran | 1.8 x 10⁻² | 1.4 x 10⁴ |
| Dimethylsulfoxide | 1.4 x 10⁻² | 8.9 x 10³ |
| Acetone | 8.0 x 10⁻³ | 7.2 x 10³ |
| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ |
| Ethyl Acetate | 1.1 x 10⁻³ | 8.7 x 10² |
| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² |
| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |
| Methyl-t-butyl ether | 7.3 x 10⁻⁵ | 7.0 x 10¹ |
| Methanol | 5.6 x 10⁻⁵ | 5.0 x 10¹ |
| Water | - | <1 |
Data sourced from a comprehensive study on the solubility of iridium and ruthenium organometallic photocatalysts.[1][2][3][4]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of photocatalysts like this compound.[1]
General Procedure A: For Solubilities > 1 ppt (part per thousand)
-
Approximately 1.5 ± 0.1 mg of the photocatalyst is weighed into an 8 mL test tube.
-
The solvent is added incrementally.
-
After each addition, the mixture is sonicated for an average of 4 minutes and then centrifuged for 2-4 minutes.
-
The tube is visually inspected for any remaining particulate photocatalyst.
-
If particulates are observed, more solvent is added, and the sonication and centrifugation process is repeated until a homogenous solution is achieved.
-
Once visual homogeneity is reached, the solution is centrifuged for an extended period of 60 minutes to confirm the absence of any solid material.
General Procedure C: For Accurate Weighing of Small Quantities
-
Approximately 1.0 ± 0.1 mg of the photocatalyst is weighed into a clean 8 mL test tube.
-
A solvent in which the photocatalyst is known to be highly soluble is used to create a stock solution.
-
This stock solution is then serially diluted.
-
The solvent is subsequently removed from the diluted solutions by evaporation under high vacuum to yield accurately weighed, smaller amounts of the photocatalyst.
-
Following this, either General Procedure A or B (a similar incremental addition method) is implemented.
General Procedure D: For Solubilities < 1 ppt
-
To avoid using large volumes of solvent, a comparative method is employed.
-
Standard solutions of the photocatalyst are prepared in a solvent of high solubility at known concentrations (e.g., 1000, 100, 10, and 1 ppm).
-
A small amount of the solid photocatalyst (approximately 1 mg) is added to the test solvent.
-
The resulting heterogeneous mixture is sonicated and centrifuged.
-
The color intensity of the supernatant is then visually compared to the standard solutions to estimate the solubility. This method assumes that the color intensity of the photocatalyst is consistent across different solvents.
Factors Influencing Solubility: A Logical Workflow
The solubility of a complex like this compound is governed by the interplay between the solute's properties and the solvent's characteristics. The following diagram illustrates the logical workflow for assessing and understanding these relationships.
Caption: Logical workflow for assessing the solubility of this compound.
References
In-depth Technical Guide on the Triplet State Lifetime of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a prominent organometallic complex that has garnered significant attention in the fields of organic light-emitting diodes (OLEDs), photoredox catalysis, and biomedical imaging. Its utility stems from its potent photophysical properties, particularly its efficient phosphorescence originating from the triplet excited state. The lifetime of this triplet state is a critical parameter that dictates the efficiency and kinetics of photochemical and photophysical processes. This guide provides a comprehensive overview of the triplet state lifetime of this compound, including comparative data with its parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), detailed experimental protocols for its measurement, and the underlying photophysical pathways.
Photophysical Properties and Triplet State Lifetime
The introduction of fluorine atoms onto the phenyl ring of the ppy ligand in this compound significantly influences its electronic and photophysical properties compared to the parent Ir(ppy)3 complex. While direct, experimentally determined triplet state lifetime values for this compound are not as extensively reported as for Ir(ppy)3, the available data and comparative studies of related fluorinated iridium complexes allow for a comprehensive understanding.
The triplet state of these iridium complexes is not a single state but rather a manifold of closely lying substates, which often leads to a multi-exponential decay profile. For the parent compound, fac-Ir(ppy)3, extensive studies have been conducted. In a degassed tetrahydrofuran (THF) solution, Ir(ppy)3 exhibits a bi-exponential phosphorescence decay with lifetime components of 210 ns and 1.71 μs.[1] At cryogenic temperatures in a CH2Cl2 matrix, the individual triplet substates of Ir(ppy)3 have been resolved, revealing decay times of 116 μs, 6.4 μs, and 200 ns.[2] These values are crucial benchmarks for understanding the impact of fluorination.
For a comprehensive comparison, the key photophysical data for fac-Ir(ppy)3 are summarized in the table below. This serves as a baseline for understanding the expected properties of this compound.
| Compound | Solvent/Matrix | Lifetime Component 1 | Lifetime Component 2 | Lifetime Component 3 | Emission Maximum |
| fac-Ir(ppy)3 | Degassed THF | 210 ns | 1.71 µs | - | 513 nm[3] |
| fac-Ir(ppy)3 | CH2Cl2 (cryogenic) | 200 ns | 6.4 µs | 116 µs | 503.45 nm, 507.31 nm, 507.79 nm[2] |
| fac-Ir(ppy)3 | DMF | - | 2 µs | - | - |
Experimental Protocols
The determination of the triplet state lifetime of iridium complexes like this compound relies on sophisticated time-resolved spectroscopic techniques. The two primary methods employed are Time-Resolved Photoluminescence (TRPL) spectroscopy and Transient Absorption (TA) spectroscopy.
Time-Resolved Photoluminescence (TRPL) Spectroscopy
This is the most direct method for measuring the lifetime of an emissive excited state.
Methodology:
-
Sample Preparation: The this compound complex is dissolved in a suitable solvent (e.g., degassed THF, dichloromethane, or acetonitrile) to a low concentration (typically in the micromolar range) to avoid self-quenching and aggregation. For solid-state measurements, the complex can be dispersed in a polymer matrix like poly(methyl methacrylate) (PMMA). The solution is typically degassed by several freeze-pump-thaw cycles to remove oxygen, which is an efficient quencher of triplet states.
-
Excitation: The sample is excited with a short pulse of light from a laser source. The excitation wavelength is chosen to correspond to an absorption band of the complex, often in the UV or near-UV region (e.g., 355 nm or 375 nm). The pulse width of the laser should be significantly shorter than the expected lifetime of the excited state.
-
Detection: The subsequent phosphorescence emission is collected and detected by a fast photodetector, such as a photomultiplier tube (PMT) or a streak camera. The intensity of the emission is recorded as a function of time after the excitation pulse.
-
Data Analysis: The resulting decay curve is then fitted to one or more exponential functions to extract the lifetime(s) of the excited state(s). A multi-exponential decay indicates the presence of multiple emissive states or complex decay pathways.
Transient Absorption (TA) Spectroscopy
TA spectroscopy is a powerful technique to study both emissive and non-emissive excited states.
Methodology:
-
Sample Preparation: Similar to TRPL, the sample is prepared as a dilute, degassed solution.
-
Pump-Probe Setup: A "pump" laser pulse excites the sample. A second, broadband "probe" pulse, delayed in time with respect to the pump pulse, is passed through the sample.
-
Detection: The change in the absorbance of the probe light is measured as a function of wavelength and time delay between the pump and probe pulses. The excited triplet state will have a characteristic absorption spectrum (triplet-triplet absorption).
-
Data Analysis: The decay of the transient absorption signal at a specific wavelength corresponding to the triplet-triplet absorption is monitored over time. This decay kinetic is then fitted to an exponential function to determine the triplet state lifetime.
Photophysical Pathways and Logical Relationships
The photophysical processes in this compound following photoexcitation can be visualized as a series of steps. These steps are crucial for understanding the origin of the triplet state and its subsequent decay.
Caption: Jablonski diagram illustrating the key photophysical processes in this compound.
The experimental workflow for determining the triplet state lifetime can also be represented diagrammatically.
Caption: Experimental workflow for the determination of the triplet state lifetime.
Conclusion
The triplet state lifetime of this compound is a fundamental parameter that governs its performance in a wide range of applications. While a precise, universally accepted value remains to be extensively documented under various conditions, the understanding of its parent compound, fac-Ir(ppy)3, provides a strong foundation for its expected photophysical behavior. The fluorination is anticipated to blue-shift the emission and potentially shorten the triplet lifetime. Accurate determination of this lifetime requires meticulous experimental procedures, primarily through time-resolved photoluminescence and transient absorption spectroscopy. The continued investigation into the photophysics of this compound and its derivatives will undoubtedly pave the way for the rational design of more efficient and robust materials for advanced technologies.
References
An In-depth Technical Guide to the Crystal Structure of fac-Tris(2-(4-fluorophenyl)pyridinato-C²,N)iridium(III) (Ir(p-F-ppy)₃)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of fac-tris(2-(4-fluorophenyl)pyridinato-C²,N)iridium(III), commonly known as Ir(p-F-ppy)₃. While this complex is significant in photocatalysis and materials science, a complete, publicly available single-crystal X-ray diffraction study for Ir(p-F-ppy)₃ is not found in prominent crystallographic databases or the reviewed literature.
Therefore, this guide presents a detailed analysis of the parent complex, fac-tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃), as a foundational reference. It further discusses the anticipated structural effects of para-fluorination on the phenyl ring, drawing insights from studies on related fluorinated organometallic compounds.
Introduction to Iridium(III) Complexes
Cyclometalated iridium(III) complexes are renowned for their exceptional photophysical properties, including high phosphorescence quantum yields and tunable emission colors. These characteristics make them prime candidates for applications in Organic Light-Emitting Diodes (OLEDs), photoredox catalysis, and bio-imaging. The facial (fac) isomer of Ir(ppy)₃ is a highly efficient green-light emitter and a benchmark in the field. The introduction of fluorine substituents onto the phenylpyridine ligands, as in Ir(p-F-ppy)₃, is a common strategy to modulate the complex's electronic and, consequently, its photophysical and photocatalytic properties.
Synthesis and Crystallization
The synthesis of homoleptic tris-cyclometalated iridium(III) complexes like Ir(p-F-ppy)₃ generally follows established organometallic procedures.
Experimental Protocol: Synthesis of Ir(p-F-ppy)₃
A generalized protocol adapted from methods for similar complexes is as follows:
-
Reaction Setup: Iridium(III) chloride hydrate (IrCl₃·nH₂O) and an excess of the corresponding ligand, 2-(4-fluorophenyl)pyridine, are combined in a suitable solvent mixture, such as 2-ethoxyethanol and water or glycerol.
-
Heating: The reaction mixture is degassed and heated to a high temperature (typically >200 °C) under an inert atmosphere (e.g., nitrogen or argon) for an extended period (e.g., 24-48 hours). This promotes the cyclometalation process.
-
Isolation: Upon cooling, the crude product often precipitates from the solution. It can be collected by filtration.
-
Purification: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., dichloromethane/hexanes) to isolate the desired fac-isomer from any meridional (mer) isomer and other impurities.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified complex in a solvent mixture like dichloromethane/hexane or by vapor diffusion.
Logical Workflow for Synthesis and Analysis
Caption: Workflow from synthesis to structural analysis of Ir(p-F-ppy)₃.
Crystal Structure of fac-Ir(ppy)₃: A Comparative Baseline
The crystal structure of the parent compound, fac-Ir(ppy)₃, has been thoroughly investigated and serves as an excellent model for understanding its fluorinated analogues. The complex features a central iridium atom in a distorted octahedral coordination environment.
Data Presentation: Crystallographic Data for fac-Ir(ppy)₃
The following table summarizes key crystallographic parameters for a common polymorph of fac-Ir(ppy)₃.
| Parameter | Value | Reference |
| Crystal System | Trigonal | [1] |
| Space Group | P-3 | [1] |
| a, b (Å) | 15.402 | [1] |
| c (Å) | 18.068 | [1] |
| α, β (°) | 90 | [1] |
| γ (°) | 120 | |
| Volume (ų) | 3716.9 | |
| Z | 6 | |
| Average Ir-C (Å) | 2.042 | |
| Average Ir-N (Å) | 2.084 |
Note: The crystal structure solution of fac-Ir(ppy)₃ can be complicated by systematic twinning and pseudo-symmetry.
Predicted Effects of Para-Fluorination on Crystal Structure
While specific experimental data for Ir(p-F-ppy)₃ is lacking, the effects of fluorination on the crystal packing of organic and organometallic compounds are well-documented.
-
Intermolecular Interactions: The introduction of a highly electronegative fluorine atom at the para-position of the phenyl ring alters the molecule's electrostatic potential. This can lead to changes in intermolecular interactions, potentially favoring C–H···F or F···F contacts, which can influence the overall crystal packing.
-
π-π Stacking: Fluorination can modify π-π stacking interactions. In some systems, it has been shown to reinforce these interactions, leading to shorter centroid-to-centroid distances. In other cases, altered electrostatic potentials can lead to a shift from a π-stacked motif to a herringbone arrangement.
-
Bond Lengths and Angles: The electron-withdrawing nature of the fluorine atom is expected to have a minor, but potentially measurable, effect on the Ir-C and Ir-N bond lengths. This is due to the stabilization of the highest occupied molecular orbital (HOMO), which has significant metal and phenyl-ring character.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is performed using single-crystal X-ray diffraction (SC-XRD).
-
Crystal Mounting: A suitable single crystal of Ir(p-F-ppy)₃ is selected and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. A series of diffraction patterns are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a set of unique reflections with their corresponding intensities.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and angles.
Logical Relationship in Photocatalysis
Ir(p-F-ppy)₃ is often used as a photoredox catalyst. The diagram below illustrates its fundamental role in a generic photocatalytic cycle.
Caption: General mechanism of Ir(p-F-ppy)₃ in photocatalysis.
Conclusion
The crystal structure of Ir(p-F-ppy)₃ remains an area for further public investigation. Based on a detailed analysis of its parent compound, fac-Ir(ppy)₃, it is expected to adopt a similar distorted octahedral geometry. The key differences in its solid-state packing will arise from the electronic influence of the para-fluorine substituents, which modify intermolecular forces such as C–H···F interactions and π-π stacking. A definitive single-crystal X-ray diffraction study would be of great value to the scientific community, providing precise data on bond lengths, angles, and packing motifs, thereby enabling a deeper understanding of its structure-property relationships for applications in drug development, photocatalysis, and materials science.
References
The Advent and Ascendance of a Key Photocatalyst: A Technical Guide to Ir(p-F-ppy)3
A comprehensive overview of the discovery, synthesis, and multifaceted applications of the influential iridium-based photocatalyst, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3.
Introduction
The field of photoredox catalysis has been revolutionized by the development of highly efficient transition metal complexes capable of harnessing visible light to drive chemical transformations. Among these, iridium(III) complexes have emerged as a dominant class of photocatalysts due to their favorable photophysical and electrochemical properties, including high quantum yields, long excited-state lifetimes, and tunable redox potentials. This technical guide focuses on a particularly influential member of this family, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) or this compound. The strategic placement of a fluorine atom on the phenyl ring of the cyclometalating ligand significantly modulates the electronic properties of the complex, leading to enhanced catalytic activity in a variety of organic reactions. This document details the discovery and historical context of this compound, provides a comprehensive summary of its photophysical and electrochemical characteristics, outlines a detailed experimental protocol for a key synthetic application, and illustrates its catalytic cycle through a logical workflow diagram.
Discovery and History
The development of this compound is rooted in the foundational work on cyclometalated iridium(III) complexes for organic light-emitting diodes (OLEDs). The parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), was extensively studied for its highly efficient green phosphorescence.[1][2][3] Researchers soon began to explore the effect of ligand modifications on the photophysical and electrochemical properties of these complexes. The introduction of fluorine substituents was a logical step to tune these properties, as fluorine is a small, highly electronegative atom that can induce significant electronic perturbations without introducing large steric hindrance.
While the precise first synthesis of this compound is not definitively pinpointed in a single seminal publication, its investigation and popularization as a superior photocatalyst can be significantly attributed to the work of the MacMillan group. In a 2014 publication, they reported that this compound and other fluorinated analogs outperformed the parent Ir(ppy)3 in the decarboxylative arylation of α-amino acids. This study marked a pivotal moment in the history of this compound, showcasing its enhanced catalytic efficacy and paving the way for its widespread adoption in the synthetic chemistry community. The increased oxidation potential of the excited state of this compound, a direct consequence of the electron-withdrawing fluorine substituents, was identified as a key factor for its improved performance in these oxidative quenching cycles.
Physicochemical Properties
The electronic modifications induced by the para-fluoro substitution on the phenylpyridine ligands impart distinct photophysical and electrochemical properties to this compound when compared to its non-fluorinated counterpart, Ir(ppy)3. These properties are crucial for its function as a photocatalyst.
Photophysical Properties
The photophysical data for this compound and the parent Ir(ppy)3 are summarized in Table 1. The introduction of the fluorine atoms leads to a slight blue shift in the emission wavelength, a common effect of electron-withdrawing groups on the cyclometalating ligand.
| Compound | Absorption λmax (nm) | Emission λem (nm) | Photoluminescence Quantum Yield (ΦPL) | Excited State Lifetime (τ) (µs) |
| This compound | ~375, ~465 (activation) | ~510 | Not widely reported | ~1.9 |
| Ir(ppy)3 | ~377, ~485 | 513 | ~1.0 | 1.8 - 2.0 |
Table 1. Photophysical Properties of this compound and Ir(ppy)3.[4]
Electrochemical Properties
The electrochemical properties of this compound are central to its enhanced reactivity as a photocatalyst in oxidative quenching cycles. The fluorine substituents make the complex more difficult to oxidize. The relevant redox potentials are presented in Table 2.
| Compound | Ground State Oxidation E1/2(IrIV/IrIII) (V vs SCE) | Excited State Oxidation E1/2(IrIV/*IrIII) (V vs SCE) |
| This compound | +0.97 | -1.47 |
| Ir(ppy)3 | +0.77 | -1.67 |
Table 2. Electrochemical Properties of this compound and Ir(ppy)3.
Experimental Protocols
The enhanced catalytic activity of this compound is exemplified in the decarboxylative arylation of α-amino acids. The following is a representative experimental protocol adapted from the work of MacMillan and coworkers.
Synthesis of this compound
Materials:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
2-(4-fluorophenyl)pyridine
-
Glycerol (or water in a high-pressure reactor)
-
Argon or Nitrogen gas
-
Dichloromethane (DCM)
-
Hexanes
-
Celite
Procedure:
-
To a reaction vessel, add iridium(III) chloride hydrate and a 12-fold excess of 2-(4-fluorophenyl)pyridine.
-
Add degassed glycerol to the mixture.
-
The reaction mixture is heated to a high temperature (e.g., >200 °C) under an inert atmosphere (Argon or Nitrogen) for an extended period (e.g., 24-48 hours). If using water as a solvent, a high-pressure reactor is required.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable solvent like 1 M HCl to precipitate the crude product.
-
The precipitate is collected by filtration and washed.
-
The crude product is then dissolved in dichloromethane and purified by column chromatography on silica gel.
-
Further purification can be achieved by recrystallization or sublimation to yield the facial isomer of this compound as a yellow solid.
Photocatalytic Decarboxylative Arylation of an α-Amino Acid
This protocol describes the coupling of an N-protected α-amino acid with an electron-deficient arene using this compound as the photocatalyst.
Materials:
-
This compound
-
N-Boc-glycine (or other N-protected α-amino acid)
-
1,4-dicyanobenzene (or other electron-deficient arene)
-
Cesium carbonate (Cs2CO3) or Cesium fluoride (CsF) as the base
-
Dimethylformamide (DMF), anhydrous
-
Blue LEDs (light source)
-
Reaction vial and stir bar
Procedure:
-
In a reaction vial, combine the N-protected α-amino acid (1.0 equiv), the electron-deficient arene (1.5 equiv), this compound (1-2 mol%), and the base (1.5 equiv).
-
Add anhydrous DMF to the vial to achieve the desired concentration.
-
Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.
-
Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Logical and Signaling Pathway Diagrams
The following diagrams illustrate the synthetic pathway for the ligand and the photocatalytic cycle of this compound in the decarboxylative arylation reaction.
Caption: Synthesis of the 2-(4-fluorophenyl)pyridine ligand.
Caption: Photocatalytic cycle for decarboxylative arylation.
Conclusion
This compound stands as a testament to the power of rational ligand design in transition metal catalysis. Its journey from a conceptual variation of an OLED phosphor to a workhorse photocatalyst in organic synthesis highlights the interconnectedness of different fields of chemistry. The enhanced oxidative power of its excited state, a direct result of the strategic incorporation of fluorine atoms, has enabled the development of novel and efficient synthetic methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and applications of this compound provides a valuable tool for the design of new chemical reactions and the synthesis of complex molecules with potential therapeutic applications. The continued exploration of fluorinated and otherwise modified iridium complexes promises to further expand the horizons of photoredox catalysis.
References
Navigating the Landscape of Iridium Complex Safety: A Technical Guide to Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling of Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III), commonly known as Ir(p-F-ppy)3. While specific toxicological data for this fluorinated iridium complex remains limited, this document synthesizes available information on the parent compound, Ir(ppy)3, and general principles for handling similar organometallic compounds to establish a robust framework for its safe utilization in research and development.
Chemical and Physical Properties
This compound is a yellow, powdered solid at room temperature.[1] As a member of the iridium(III) complex family, it is widely used as a phosphorescent emitter in organic light-emitting diodes (OLEDs) and as a photocatalyst in organic synthesis.[2] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₂₁F₃IrN₃ | [2] |
| Molecular Weight | 708.75 g/mol | [2] |
| CAS Number | 370878-69-6 | [2] |
| Appearance | Yellow powder | |
| Melting Point | 451 °C (for Ir(ppy)3) | |
| Solubility | Soluble in chlorinated solvents | |
| Storage Class | Non-combustible solid |
Hazard Identification and Toxicological Profile
A complete Safety Data Sheet (SDS) for this compound is not publicly available. However, the SDS for the parent compound, Ir(ppy)3, provides valuable insight into its potential hazards. Ir(ppy)3 is classified as a skin and eye irritant and may cause respiratory irritation. Given the structural similarity, it is prudent to handle this compound with the same, if not greater, precautions.
Potential Health Effects:
-
Eye Contact: May cause serious eye irritation.
-
Skin Contact: May cause skin irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: The toxicological effects of ingestion are not well-documented.
Currently, there is no quantitative toxicological data, such as LD50 values, available for this compound. Research into the phototoxicity of other iridium complexes suggests that some can be potent photosensitizers, indicating the potential for light-induced toxicity.
Safe Handling and Experimental Protocols
Adherence to standard laboratory safety protocols is paramount when working with this compound. The following guidelines are based on best practices for handling potentially hazardous chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or if dust is generated. |
Engineering Controls
-
Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere.
General Handling Procedures
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Ensure eyewash stations and safety showers are readily accessible.
Experimental Protocol: A General Workflow for Safe Handling
The following diagram illustrates a generalized workflow for the safe handling of this compound during a typical experimental procedure.
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Emergency Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a sealed container for proper disposal. |
Hypothetical Signaling Pathway for Safety Assessment
While the specific biological effects of this compound are unknown, a general framework for assessing the potential impact of a novel compound in a drug development context can be visualized. The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the compound's mechanism of action and potential toxicity.
Caption: A diagram illustrating a hypothetical signaling cascade for evaluating the biological activity and potential off-target effects of a test compound like this compound.
Conclusion
This compound is a valuable compound in materials science and synthetic chemistry. While comprehensive safety data is not yet available, a cautious approach based on the known hazards of its parent compound, Ir(ppy)3, and general principles of laboratory safety is essential. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure the safe and effective use of this and similar iridium complexes in their work. Further toxicological and biological studies are warranted to fully characterize the safety profile of this compound.
References
Methodological & Application
Application Notes and Protocols for Ir(p-F-ppy)3 as a Photocatalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, is a highly efficient and versatile photoredox catalyst used in a variety of organic transformations. Its favorable photophysical and electrochemical properties, including a high oxidation potential in its excited state, make it a powerful tool for the generation of radical intermediates under mild, visible-light-mediated conditions. These application notes provide detailed protocols for two key transformations utilizing this compound: the decarboxylative arylation of α-amino acids and the α-arylation of ethers via a Minisci-type reaction.
Application 1: Decarboxylative Arylation of α-Amino Acids
This protocol describes the coupling of readily available α-amino acids with aryl nitriles to form valuable benzylic amine structures, which are common motifs in pharmaceuticals. The reaction is initiated by the this compound photocatalyst upon irradiation with visible light.
Quantitative Data
| Entry | α-Amino Acid | Aryl Nitrile | Product | Yield (%)[1] |
| 1 | Boc-Pro-OH | 1,4-Dicyanobenzene | 54[1] | |
| 2 | Boc-Pip-OH | 1,4-Dicyanobenzene | 78 | |
| 3 | Boc-Aze-OH | 1,4-Dicyanobenzene | 65 | |
| 4 | Boc-Phe-OH | 1,4-Dicyanobenzene | 71 | |
| 5 | Boc-Trp-OH | 1,4-Dicyanobenzene | 54 | |
| 6 | Boc-Pro-OH | 3-Cyanopyridine | 83 | |
| 7 | Boc-Pro-OH | 2-Cyanopyridine | 73 |
Experimental Protocol
General Procedure for the Decarboxylative Arylation of α-Amino Acids:
-
To an 8 mL vial equipped with a magnetic stir bar, add the α-amino acid (0.2 mmol, 1.0 equiv), the aryl nitrile (0.4 mmol, 2.0 equiv), this compound (0.004 mmol, 2 mol%), and CsF (0.4 mmol, 2.0 equiv).
-
The vial is sealed with a cap containing a Teflon septum.
-
The vial is evacuated and backfilled with nitrogen three times.
-
Anhydrous dimethyl sulfoxide (DMSO, 2.0 mL) is added via syringe.
-
The reaction mixture is sparged with nitrogen for 10 minutes.
-
The vial is placed approximately 5-10 cm from a blue LED lamp (40 W) and stirred at room temperature. The reaction is irradiated for 12-24 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with brine (3 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired benzylic amine.
Reaction Mechanism
The proposed mechanism for the decarboxylative arylation involves a photoredox cycle initiated by the excitation of this compound.
Caption: Proposed mechanism for the decarboxylative arylation.
Application 2: α-Arylation of Ethers via Minisci-Type Reaction
This protocol details the direct C(sp³)-H functionalization of ethers and their coupling with electron-deficient heteroarenes. This Minisci-type reaction provides a powerful method for the synthesis of complex molecules from simple starting materials.
Quantitative Data
| Entry | Ether | Heteroarene | Product | Yield (%)[2] |
| 1 | Tetrahydrofuran | Isoquinoline | 81[2] | |
| 2 | 1,4-Dioxane | Quinoline | 75 | |
| 3 | Diethyl Ether | Pyrazine | 68 | |
| 4 | Tetrahydropyran | Quinoxaline | 88 | |
| 5 | Cyclopentyl Methyl Ether | 2-Chloropyridine | 72 | |
| 6 | Tetrahydrofuran | 4-Cyanopyridine | 85 |
Experimental Protocol
General Procedure for the α-Arylation of Ethers:
-
To a 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv), this compound (0.005 mmol, 1 mol%), and Na2S2O8 (1.0 mmol, 2.0 equiv).
-
The vial is sealed with a cap containing a Teflon septum.
-
The vial is evacuated and backfilled with nitrogen three times.
-
A mixture of the ether (5.0 mL) and water (5.0 mL) is added via syringe.
-
The reaction mixture is sparged with nitrogen for 15 minutes.
-
The vial is placed in a cooling bath atop a stir plate, approximately 5-10 cm from a blue LED lamp (40 W), and the reaction is stirred vigorously at room temperature for 12-24 hours.
-
Upon completion, the reaction mixture is diluted with dichloromethane (20 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired α-arylated ether.
Reaction Mechanism Workflow
The reaction proceeds through a photoredox-mediated hydrogen atom transfer (HAT) process.
Caption: Workflow for the Minisci-type α-arylation of ethers.
References
Application Notes and Protocols for Decarboxylative Arylation of α-Amino Acids using Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild reaction conditions. This application note details the use of the photocatalyst fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3] for the direct decarboxylative arylation of α-amino acids.[1][2][3] This methodology provides a streamlined, one-step conversion of abundant, biomass-derived amino acids into valuable benzylic amine architectures, which are prevalent motifs in pharmaceuticals and bioactive molecules.[1][2]
The reaction proceeds via a proposed dual catalytic cycle where the excited state of the iridium photocatalyst initiates both the reduction of an electron-deficient arene and the oxidation of an amino acid carboxylate. This process ultimately leads to a radical-radical coupling event, forming a new carbon-carbon bond. This method is distinguished by its operational simplicity, broad substrate scope, and tolerance of various functional groups.
Reaction Principle and Signaling Pathway
The proposed mechanism for the decarboxylative arylation of α-amino acids is initiated by the excitation of the Ir(III) photocatalyst with visible light. The resulting excited-state catalyst, *Ir(III), is a potent reductant and engages in a single-electron transfer (SET) with an electron-deficient arene to form an aryl radical anion. The now oxidized Ir(IV) species is a strong oxidant and accepts an electron from the deprotonated amino acid, generating a carboxyl radical. This intermediate rapidly undergoes decarboxylation to produce an α-amino radical. The final step involves the coupling of the α-amino radical and the aryl radical anion to yield the desired benzylic amine product after rearomatization.
Caption: Proposed catalytic cycle for the decarboxylative arylation of α-amino acids.
Quantitative Data Summary
The efficiency of the decarboxylative arylation is influenced by the choice of photocatalyst, base, and solvent. The following tables summarize the key optimization data and the substrate scope for this transformation.
Table 1: Optimization of Reaction Conditions
| Entry | Photocatalyst (mol%) | Base (equiv) | Solvent | Yield (%) |
| 1 | Ir(ppy)3 (2) | K2HPO4 (3) | DMSO | 12 |
| 2 | This compound (2) | K2HPO4 (3) | DMSO | 45 |
| 3 | Ir(dFppy)3 (2) | K2HPO4 (3) | DMSO | 48 |
| 4 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2) | K2HPO4 (3) | DMSO | <5 |
| 5 | Ir[p-F(tBu)ppy]3 (2) | K2HPO4 (3) | DMSO | 73 |
| 6 | Ir[dF(tBu)ppy]3 (2) | K2HPO4 (3) | DMSO | 68 |
| 7 | Ir[p-F(tBu)ppy]3 (2) | CsF (3) | DMSO | 83 |
| 8 | Ir[p-F(tBu)ppy]3 (2) | CsF (3) | DMA | 74 |
General conditions: Boc-proline (0.1 mmol), 1,4-dicyanobenzene (0.3 mmol), photocatalyst, base in 1.0 mL of solvent, irradiated with a 26 W fluorescent light bulb at room temperature for 12 h. Yields were determined by 1H NMR analysis with an internal standard.
Table 2: Substrate Scope - α-Amino Acids
| Entry | α-Amino Acid | Product | Yield (%) |
| 1 | N-Boc-Proline | 82 | |
| 2 | N-Cbz-Proline | 75 | |
| 3 | N-Boc-Piperidine-2-carboxylic acid | 70 | |
| 4 | N-Boc-Morpholine-3-carboxylic acid | 86 | |
| 5 | N-Boc-Alanine | 64 | |
| 6 | N-Boc-Valine | 89 | |
| 7 | N-Boc-Leucine | 78 | |
| 8 | N-Boc-Methionine | 81 | |
| 9 | N-Boc-Phenylalanine | 72 | |
| 10 | N-Boc-Tyrosine(tBu) | 75 | |
| 11 | N-Boc-Tryptophan(Boc) | 65 | |
| 12 | N-Boc-Aspartic acid β-t-butyl ester | 64 | |
| 13 | N-Boc-Glutamic acid γ-t-butyl ester | 71 |
Reactions were performed using the optimized conditions from Table 1, entry 7. Yields are of isolated material.
Table 3: Substrate Scope - Aromatic Coupling Partners
| Entry | Arene | Product | Yield (%) |
| 1 | 1,4-Dicyanobenzene | 82 | |
| 2 | 2,5-Dimethylterephthalonitrile | 85 | |
| 3 | Methyl 4-cyanobenzoate | 70 | |
| 4 | 4-Cyano-γ-butyrolactone | 52 | |
| 5 | Diethyl (4-cyanophenyl)phosphonate | 65 | |
| 6 | 4-(Phenylsulfonyl)benzonitrile | 58 | |
| 7 | 4-Cyanopyridine | 83 | |
| 8 | 2-Cyanopyridine | 73 |
Reactions were performed with N-Boc-proline under the optimized conditions. Yields are of isolated material.
Experimental Protocols
This section provides a detailed methodology for the decarboxylative arylation of α-amino acids using this compound.
General Procedure for Decarboxylative Arylation
Caption: Experimental workflow for the decarboxylative arylation reaction.
Materials:
-
N-Boc-protected α-amino acid
-
Arene coupling partner (e.g., 1,4-dicyanobenzene)
-
fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) [this compound]
-
Cesium fluoride (CsF)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Oven-dried reaction vial with a stir bar
-
26 W compact fluorescent lamp
Procedure:
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the N-Boc-α-amino acid (0.3 mmol, 3.0 equiv), the arene (0.1 mmol, 1.0 equiv), this compound (1.4 mg, 0.002 mmol, 0.02 equiv), and CsF (45.6 mg, 0.3 mmol, 3.0 equiv).
-
The vial is sealed with a cap and evacuated and backfilled with argon three times.
-
Anhydrous DMSO (1.0 mL) is added via syringe.
-
The reaction mixture is then placed approximately 5 cm from a 26 W compact fluorescent lamp and stirred at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting arene is consumed (typically 12-24 hours).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and washed with brine (3 x 5 mL).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired arylated product.
Conclusion
The use of this compound as a photocatalyst for the decarboxylative arylation of α-amino acids offers a robust and versatile method for the synthesis of valuable benzylic amine compounds. The mild reaction conditions, broad substrate scope, and operational simplicity make this protocol a highly attractive tool for researchers in academia and the pharmaceutical industry. This method represents a significant advancement in the use of abundant biomass for the construction of complex and medicinally relevant molecules.
References
Application Notes and Protocols for the Fabrication of Green OLEDs Utilizing Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of green Organic Light-Emitting Diodes (OLEDs) using the phosphorescent emitter, tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3). This document outlines the synthesis of the iridium complex, device fabrication methodologies, and performance characteristics, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.
Introduction
Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] and its derivatives are among the most successful triplet emitters in the field of OLEDs, enabling internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons.[1][2] The fluorination of the phenylpyridine ligand, as in this compound, can enhance electron mobility and improve the overall device performance.[3] This document details the application of such fluorinated iridium complexes in the fabrication of high-efficiency green phosphorescent OLEDs (PhOLEDs).
Photophysical and Electrochemical Properties
The introduction of fluorine atoms to the ppy ligand can influence the photophysical and electrochemical properties of the iridium complex. Generally, fluorination leads to a blue shift in the emission spectrum and can improve the electron injection and transport properties of the material. A related complex, Ir(tfmppy)2(tfmtpip), where tfmppy is 4-trifluoromethylphenyl-pyridine, exhibits excellent performance as a green emitter in OLEDs.[3]
Experimental Protocols
Synthesis of this compound
A general synthesis for facial (fac) isomers of iridium(III) complexes like Ir(ppy)3 involves the reaction of iridium(III) acetylacetonate (Ir(acac)3) with the corresponding phenylpyridine ligand in a high-boiling point solvent like glycerol.[4]
Materials:
-
Iridium(III) acetylacetonate (Ir(acac)3)
-
2-(4-fluorophenyl)pyridine (p-F-ppyH)
-
Glycerol (degassed)
-
Nitrogen gas
-
1M Hydrochloric acid (HCl)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve Ir(acac)3 and p-F-ppyH in degassed glycerol in a reaction flask.
-
Reflux the solution under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, add 1M HCl to precipitate the crude product.
-
Collect the precipitate by filtration.
-
Dissolve the crude product in hot dichloromethane and filter to remove insoluble impurities.
-
Purify the product by flash chromatography on a silica gel column.
-
Characterize the final product using techniques such as FTIR, NMR, and mass spectrometry to confirm its structure and purity.
OLED Device Fabrication
The following protocol describes the fabrication of a multilayer green PhOLED using thermal evaporation. The device architecture is based on high-efficiency structures reported in the literature for similar green phosphorescent emitters.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC) for HTL
-
N,N′-dicarbazolyl-3,5-benzene (mCP) as the host for the EML
-
This compound or a similar fluorinated derivative as the green phosphorescent dopant
-
1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) for ETL
-
Lithium Fluoride (LiF) for EIL
-
Aluminum (Al) for the cathode
Protocol:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with oxygen plasma to improve the work function and remove organic residues.
-
Thin Film Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1x10⁻⁵ Torr).
-
Deposit the organic and metal layers sequentially without breaking the vacuum:
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of TAPC.
-
Emissive Layer (EML): Co-evaporate mCP and the iridium complex to form a 20 nm thick layer. The doping concentration of the iridium complex is crucial and should be optimized (e.g., 5 wt%).
-
Electron Transport Layer (ETL): Deposit a 40 nm thick layer of TmPyPB.
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF.
-
Cathode: Deposit a 100 nm thick layer of Al.
-
-
Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.
Device Performance Data
The performance of OLEDs is highly dependent on the device architecture, materials used, and fabrication conditions. The following table summarizes the performance of a high-efficiency green OLED using a fluorinated iridium complex, Ir(tfmppy)2(tfmtpip), which serves as a good reference for devices based on this compound.
| Parameter | Value |
| Device Architecture | ITO/TAPC (40 nm)/Ir(tfmppy)2(tfmtpip) (5 wt%):mCP (20 nm)/TmPyPB (40 nm)/LiF (1 nm)/Al (100 nm) |
| Maximum Current Efficiency | 115.39 cd/A |
| Maximum Power Efficiency | 113.23 lm/W |
| Maximum External Quantum Efficiency (EQE) | Not explicitly stated, but can be high for such devices |
| Maximum Luminance | Not explicitly stated |
| CIE Coordinates | Not explicitly stated, but expected to be in the green region |
Visualizations
OLED Fabrication Workflow
Caption: A flowchart illustrating the key steps in the fabrication of a green PhOLED.
Energy Level Diagram and Charge Transport
Caption: Energy level alignment and charge dynamics in a green PhOLED.
References
Application Notes and Protocols for C-H Functionalization using Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the C-H functionalization of α-amino acids via a decarboxylative arylation reaction utilizing the photocatalyst Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This method, developed by MacMillan and coworkers, offers a direct conversion of abundant biomass-derived precursors into valuable benzylic amine architectures, which are prevalent in many pharmaceutical compounds.[1][2][3] The use of visible light photoredox catalysis allows for mild reaction conditions, broad substrate scope, and high functional group tolerance.[4][5]
Photocatalyst Properties
This compound is a homoleptic iridium(III) complex that has demonstrated superior performance in certain photoredox reactions compared to the more commonly used Ir(ppy)3. The fluorine substitution on the phenylpyridine ligands enhances the oxidizing power of the excited state of the catalyst. Key properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₃₃H₂₁F₃IrN₃ | |
| Molecular Weight | 708.75 g/mol | |
| Appearance | Yellow powder or chunks | |
| Photocatalyst Activation | ~465 nm (Visible Light) | |
| Excited State Reduction Potential (E₁/₂red [IrIV/*IrIII]) | +0.97 V vs SCE in CH₃CN |
Experimental Protocol: Decarboxylative Arylation of α-Amino Acids
This protocol is adapted from the work of MacMillan and coworkers for the decarboxylative arylation of N-Boc-L-proline with 1,4-dicyanobenzene.
Materials:
-
This compound photocatalyst
-
N-Boc-L-proline (or other N-protected α-amino acid)
-
1,4-Dicyanobenzene (or other aryl cyanide)
-
Cesium carbonate (Cs₂CO₃) or Cesium fluoride (CsF) as base
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 26 W household fluorescent light bulb or similar)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (0.01 mmol, 1.0 mol%), N-Boc-L-proline (1.0 mmol, 1.0 equiv.), 1,4-dicyanobenzene (1.5 mmol, 1.5 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.) to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (10 mL, 0.1 M) to the Schlenk tube.
-
Degassing: Seal the Schlenk tube and remove it from the glovebox. Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. The reaction mixture should be irradiated at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired benzylic amine product.
Quantitative Data: Catalyst Performance in Decarboxylative Arylation
The following table summarizes the performance of various iridium photocatalysts in the decarboxylative arylation of N-Boc-L-proline with 1,4-dicyanobenzene, as reported by MacMillan et al. This data highlights the improved efficiency of fluorinated catalysts like this compound.
| Entry | Photocatalyst | Yield (%) |
| 1 | Ir(ppy)₃ | 41 |
| 2 | Ir(p-F-ppy)₃ | 61 |
| 3 | Ir(dFppy)₃ | 65 |
| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | <5 |
| 5 | Ir[p-F(t-Bu)-ppy]₃ | 73 |
| 6 | Ir[dF(t-Bu)-ppy]₃ | 68 |
Reaction conditions: N-Boc-L-proline (0.2 mmol), 1,4-dicyanobenzene (0.3 mmol), photocatalyst (1 mol%), Cs₂CO₃ (0.3 mmol), DMF (2 mL), 24 h, room temperature, irradiation with a 26 W fluorescent bulb. Yields were determined by ¹H NMR spectroscopy with an internal standard.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the proposed catalytic cycle for the decarboxylative arylation and a general experimental workflow.
Caption: Proposed catalytic cycle for the decarboxylative arylation.
Caption: General experimental workflow for the photocatalytic reaction.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 5. Photocatalytic Late-Stage C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tris(2-(4-fluorophenyl)pyridine)iridium(III) in Solar Cells: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant attention in the field of organic electronics. While its application in Organic Light-Emitting Diodes (OLEDs) is well-established, its potential in the realm of organic photovoltaics (OPVs) is an emerging area of interest. The unique photophysical properties of iridium complexes, such as strong spin-orbit coupling facilitating the harvesting of both singlet and triplet excitons, make them promising candidates for enhancing the efficiency of solar cells. This document provides a comprehensive overview of the application of this compound in solar cells, including detailed experimental protocols and performance data based on closely related iridium complexes.
The fluorination of the phenylpyridine ligands in this compound can influence the electronic properties of the complex, potentially leading to improved device performance. Although direct and extensive studies on the use of this compound as a primary donor in published solar cell literature are limited, this application note will extrapolate from existing research on similar iridium complexes to provide a detailed protocol and expected performance metrics.
Principle of Operation in Organic Solar Cells
In a typical bulk heterojunction (BHJ) organic solar cell, a blend of an electron donor and an electron acceptor material forms the active layer. When this layer absorbs photons, excitons (bound electron-hole pairs) are generated. For a photocurrent to be produced, these excitons must diffuse to the donor-acceptor interface and dissociate into free charge carriers. The separated electrons are then transported through the acceptor material to the cathode, while holes are transported through the donor material to the anode.
Iridium(III) complexes like this compound can function as the electron donor material. Their key advantages include:
-
Triplet Exciton Harvesting: Due to strong spin-orbit coupling, iridium complexes can efficiently convert photogenerated singlet excitons into triplet excitons, which have longer lifetimes. This increased exciton lifetime enhances the probability of diffusion to a donor-acceptor interface for dissociation, potentially increasing the short-circuit current density (Jsc).
-
Tunable Optoelectronic Properties: The electronic properties of iridium complexes can be fine-tuned by modifying the ligands. For instance, the introduction of fluorine atoms can alter the HOMO and LUMO energy levels, affecting the open-circuit voltage (Voc) and charge transfer characteristics.
Quantitative Data Summary
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 2.0%[1] |
| Open-Circuit Voltage (Voc) | 0.74 V[1] |
| Short-Circuit Current Density (Jsc) | 6.5 mA/cm²[1] |
| Fill Factor (FF) | 0.42[1] |
Experimental Protocols
This section provides a detailed protocol for the fabrication and characterization of a solution-processed bulk heterojunction organic solar cell using an iridium complex like this compound as the electron donor and a fullerene derivative (e.g., PC71BM) as the electron acceptor. This protocol is adapted from methodologies reported for similar devices.
Materials and Reagents
-
Substrate: Indium Tin Oxide (ITO) coated glass slides
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Active Layer Donor: Tris(2-(4-fluorophenyl)pyridine)iridium(III) (this compound)
-
Active Layer Acceptor: -Phenyl-C71-butyric acid methyl ester (PC71BM)
-
Solvent: Chlorobenzene or other suitable organic solvent
-
Cathode: Calcium (Ca) and Aluminum (Al)
-
Cleaning Solvents: Deionized water, acetone, isopropanol
Device Fabrication Workflow
Caption: Workflow for the fabrication and characterization of an organic solar cell.
Detailed Fabrication Steps
-
Substrate Cleaning:
-
Pattern the ITO-coated glass substrates using a suitable etching method.
-
Sequentially clean the substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance the adhesion of the subsequent layer.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of this compound and PC71BM in chlorobenzene. A typical starting point is a 1:2 or 1:3 weight ratio with a total concentration of 20-30 mg/mL.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Filter the blend solution through a 0.45 µm syringe filter.
-
Transfer the substrates with the PEDOT:PSS layer into the glovebox.
-
Spin-coat the active layer solution at a speed of 800-1500 rpm for 60 seconds. The spin speed should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Anneal the active layer at a temperature between 80°C and 120°C for 10-20 minutes. The optimal annealing temperature and time need to be determined experimentally.
-
-
Cathode Deposition:
-
Transfer the substrates with the active layer into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Sequentially deposit a layer of Calcium (Ca, ~20 nm) and a layer of Aluminum (Al, ~100 nm) onto the active layer through a shadow mask to define the device area.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with a calibrated AM 1.5G spectrum at 100 mW/cm² illumination.
-
Measure the J-V characteristics of the fabricated devices using a source meter.
-
Extract the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a dedicated EQE measurement system with a monochromatic light source and a calibrated photodiode.
-
Measure the spectral response of the solar cell to determine the efficiency of photon-to-electron conversion at different wavelengths.
-
Signaling Pathways and Energy Levels
The following diagram illustrates the energy levels of the materials in a hypothetical this compound-based solar cell and the charge generation and transport process.
Caption: Energy level diagram and charge transfer process in the solar cell.
Conclusion
Tris(2-(4-fluorophenyl)pyridine)iridium(III) represents a class of promising materials for application in organic solar cells, primarily due to the potential for efficient triplet exciton harvesting. While dedicated research on this compound in OPVs is still developing, the provided protocols, based on closely related iridium complexes, offer a robust starting point for researchers. The key to achieving high performance will lie in the systematic optimization of the device architecture, active layer morphology, and processing conditions. Further investigation into the interplay between the fluorination of the ligands and the photovoltaic performance is warranted to fully unlock the potential of this class of materials for next-generation solar energy conversion.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Quantum Yield of Ir(p-F-ppy)3 in Solution
Welcome to the technical support center for the phosphorescent emitter, fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the photoluminescence quantum yield (PLQY) of this complex in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide: Low Quantum Yield
Experiencing a lower-than-expected quantum yield for your this compound solution? This guide provides a systematic approach to identifying and resolving common issues.
| Observation | Potential Cause | Recommended Action |
| Low quantum yield in all solvents. | Compound Impurity: Residual starting materials, byproducts from synthesis, or degradation products can act as quenchers. | 1. Re-purify the Complex: Perform column chromatography or recrystallization. 2. Verify Purity: Use NMR, mass spectrometry, and elemental analysis to confirm the purity of the this compound complex. |
| Quantum yield is significantly lower than literature values for similar complexes. | Oxygen Quenching: Dissolved molecular oxygen in the solvent is a highly effective quencher of the triplet excited state of iridium complexes. | 1. Degas the Solvent: Use the freeze-pump-thaw technique for rigorous oxygen removal. 2. Inert Atmosphere: Perform all measurements under an inert atmosphere (e.g., nitrogen or argon). |
| Luminescence intensity decreases over the course of the measurement. | Photodegradation: The complex may be degrading upon exposure to the excitation light source. | 1. Reduce Exposure: Lower the excitation power or shorten the measurement time. 2. Check Photostability: Measure the quantum yield at different time intervals to assess the complex's stability under irradiation. |
| Quantum yield varies significantly between different solvents. | Solvent Effects: The polarity and viscosity of the solvent, as well as specific solute-solvent interactions, can significantly impact the radiative and non-radiative decay rates. | 1. Systematic Solvent Study: Measure the quantum yield in a range of degassed solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile). 2. Consult Literature: While specific data for this compound is sparse, data for the parent compound Ir(ppy)3 can provide insights into solvent trends. |
| Results are not reproducible. | Inconsistent Experimental Conditions: Variations in concentration, temperature, or oxygen levels can lead to inconsistent results. | 1. Standardize Protocols: Ensure consistent procedures for sample preparation, degassing, and measurement. 2. Control Temperature: Use a temperature-controlled sample holder to maintain a stable environment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the quantum yield of this compound in solution?
A1: The photoluminescence quantum yield (PLQY) of this compound is primarily influenced by several key factors:
-
Ligand Electronic Properties: The electronic nature of the 2-(p-fluorophenyl)pyridine ligand, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the emission properties.
-
Solvent Environment: The polarity, viscosity, and coordinating ability of the solvent can significantly alter the energy of the excited state and the rates of radiative and non-radiative decay.
-
Presence of Quenchers: Molecular oxygen is a potent quencher of the triplet excited state. Impurities in the complex or solvent can also lead to quenching.
-
Temperature: Temperature can affect the rates of non-radiative decay pathways. Lowering the temperature can often lead to an increase in quantum yield.
-
Concentration: At high concentrations, aggregation can occur, leading to self-quenching and a decrease in the observed quantum yield.
Q2: How does the fluorine substituent in this compound affect its photophysical properties compared to the parent Ir(ppy)3?
A2: The electron-withdrawing fluorine atom on the phenyl ring of the ppy ligand generally leads to a stabilization of the HOMO energy level. This typically results in a blue-shift of the emission spectrum compared to the parent Ir(ppy)3 complex. The fluorine substitution can also influence the rigidity of the molecule, potentially reducing non-radiative decay pathways and leading to a higher quantum yield.
Q3: Why is degassing the solvent crucial for measuring the quantum yield of this compound?
A3: this compound, like other iridium(III) complexes, exhibits phosphorescence from a triplet excited state. Molecular oxygen in its ground state is a triplet, which can interact with the excited iridium complex through a process called triplet-triplet annihilation. This provides a non-radiative pathway for the excited complex to return to the ground state, effectively "quenching" the phosphorescence and leading to a significantly lower measured quantum yield. Therefore, removing dissolved oxygen through degassing is essential for obtaining an accurate measurement of the intrinsic quantum yield.
Q4: What is a suitable standard for relative quantum yield measurements of this compound?
A4: For green-emitting complexes like this compound, a common and well-characterized standard for relative quantum yield measurements is fac-Ir(ppy)3 in a degassed solvent. For instance, fac-Ir(ppy)3 has a reported quantum yield of approximately 0.40 in degassed dichloromethane. Another common standard is quinine sulfate in 0.5 M H2SO4, which has a quantum yield of 0.54. The choice of standard should ideally have an emission profile that is reasonably close to that of the sample.
Quantitative Data Summary
| Complex | Solvent | Emission Max (λem) | Quantum Yield (Φ) |
| fac-Ir(ppy)3 | THF | 513 nm | ~1.0 (in solid state) |
| fac-Ir(ppy)3 | Dichloromethane | ~510 nm | ~0.40 (degassed) |
| fac-Ir(ppy)3 | Toluene | ~512 nm | High in deaerated solution |
| fac-Ir(ppy)3 | Chloroform | 512 nm | Reduced in aerated solution |
Experimental Protocols
Protocol 1: Synthesis of fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III) (this compound)
This protocol is adapted from the general synthesis of homoleptic iridium(III) complexes.
Step 1: Synthesis of the Chloro-Bridged Iridium(III) Dimer
-
Combine iridium(III) chloride hydrate (IrCl3·nH2O) and 2-(p-fluorophenyl)pyridine in a 1:2.5 molar ratio in a mixture of 2-ethoxyethanol and water (typically a 3:1 v/v ratio).
-
Reflux the mixture under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours. The formation of the chloro-bridged dimer is often indicated by a color change.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the dimer.
-
Collect the precipitate by filtration, wash it sequentially with methanol and diethyl ether, and then dry it under vacuum.
Step 2: Synthesis of the Final this compound Complex
-
Dissolve the chloro-bridged iridium(III) dimer and an excess of the 2-(p-fluorophenyl)pyridine ligand in a suitable solvent, such as glycerol or 2-ethoxyethanol.
-
Add a silver salt, such as silver trifluoromethanesulfonate (AgOTf), to abstract the chloride ions.
-
Reflux the mixture under an inert atmosphere for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a mixture of dichloromethane and hexane as the eluent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Protocol 2: Measurement of Photoluminescence Quantum Yield (Relative Method)
This protocol describes the measurement of PLQY using a reference standard with a known quantum yield.
1. Preparation of Solutions:
-
Prepare a series of dilute solutions of both the this compound sample and the chosen standard (e.g., fac-Ir(ppy)3) in the same degassed solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Prepare a blank solvent sample.
2. Degassing:
-
For each solution (sample, standard, and blank), perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. Seal the cuvettes under vacuum or an inert atmosphere.
3. Spectroscopic Measurements:
-
Use a calibrated spectrofluorometer with an integrating sphere.
-
Set the excitation wavelength to be the same for both the sample and the standard.
-
Record the absorption spectra of all solutions to determine their absorbance at the excitation wavelength.
-
Record the emission spectra of the sample and the standard.
-
Measure the integrated photoluminescence intensity (the area under the emission curve) for both the sample and the standard.
4. Calculation of Quantum Yield:
-
The quantum yield of the sample (Φs) can be calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ηs² / ηr²)
Where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated emission intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ηs and ηr are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and quantum yield measurement of this compound.
Caption: Key intrinsic and extrinsic factors influencing the quantum yield of this compound in solution.
Technical Support Center: Stability and Degradation Pathways of Ir(p-F-ppy)3
Welcome to the technical support center for the photocatalyst tris[2-(4-fluorophenyl)pyridine]iridium(III), commonly known as Ir(p-F-ppy)3. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and understanding the stability and degradation of this photocatalyst. The information is presented in a question-and-answer format to directly address potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My photocatalytic reaction with this compound is showing low or no yield. What are the common causes?
A1: Low or no yield in a reaction catalyzed by this compound can stem from several factors:
-
Catalyst Purity and Handling: The purity of the photocatalyst is crucial. Impurities can quench the excited state of the catalyst or interfere with the reaction mechanism. Ensure the catalyst is of high purity and has been handled under an inert atmosphere to prevent degradation from oxygen and moisture.
-
Solvent Choice: The choice of solvent can significantly impact the stability of the photocatalyst. Halogenated solvents, such as dichloromethane (CH2Cl2), should be avoided as they can lead to the formation of chlorinated species and accelerate catalyst degradation.[1]
-
Presence of Oxygen: Oxygen can quench the triplet excited state of the iridium complex, which can either be beneficial in preventing certain degradation pathways or detrimental by interfering with the desired catalytic cycle.[1] For many photoredox reactions, deoxygenating the reaction mixture is critical.
-
Light Source: Ensure your light source has an appropriate emission wavelength to excite the photocatalyst effectively. For this compound, excitation is typically in the blue region of the visible spectrum.
-
Reaction Concentration: High concentrations of the photocatalyst can lead to aggregation and self-quenching, reducing its efficiency.
Q2: I am observing a change in the color of my reaction mixture over time. Is this an indication of catalyst degradation?
A2: Yes, a change in the color of the reaction mixture, often from yellow to a darker or colorless solution, can indicate degradation of the this compound catalyst. This is frequently associated with the decomposition of the complex.
Q3: What are the primary degradation pathways for this compound?
A3: While direct studies on this compound are limited, the degradation pathways are expected to be similar to its well-studied analog, Ir(ppy)3. The primary degradation pathways include:
-
Photodegradation: Prolonged exposure to light, especially in the presence of certain solvents or oxygen, can lead to the decomposition of the complex.
-
Ligand Dissociation: One of the phenylpyridine ligands can dissociate from the iridium center, leading to a less active or inactive species.[1]
-
Reaction with Solvents: As mentioned, halogenated solvents can react with the complex, leading to the formation of halogenated byproducts.[1]
-
Oxidation: In the presence of oxygen and light, the complex can undergo oxidation.
The fluorine substituent on the phenylpyridine ligand may influence the rate and specifics of these degradation pathways due to its electron-withdrawing nature, but the fundamental mechanisms are likely conserved.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Results
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | - Verify the purity of your this compound. If necessary, purify by sublimation or column chromatography. - Store the catalyst in a dark, inert atmosphere (e.g., in a glovebox or under argon/nitrogen). |
| Solvent Effects | - Avoid halogenated solvents. Consider using solvents like DMF, acetonitrile, or toluene. - Ensure the solvent is anhydrous and deoxygenated before use. |
| Light Source Variability | - Use a consistent light source with a stable output. - Ensure the reaction vessel is placed at a fixed distance from the light source in every experiment. |
| Oxygen Contamination | - Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. |
Issue 2: Catalyst Precipitation During Reaction
| Potential Cause | Troubleshooting Step |
| Poor Solubility | - Choose a solvent in which this compound has good solubility. - Gently warm the reaction mixture to aid dissolution before initiating the photoreaction (ensure thermal degradation is not a concern for your substrates). |
| Formation of Insoluble Degradation Products | - This may indicate significant catalyst degradation. Analyze the precipitate to identify its nature. - Re-evaluate the reaction conditions (solvent, atmosphere, light exposure) to minimize degradation. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from the synthesis of similar iridium(III) complexes.[2]
Materials:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
2-(4-fluorophenyl)pyridine
-
Glycerol or other high-boiling solvent
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
A mixture of IrCl3·xH2O and an excess of 2-(4-fluorophenyl)pyridine (typically 3-4 equivalents) in a high-boiling solvent like glycerol is heated to a high temperature (e.g., 220-250 °C) under an inert atmosphere for several hours.
-
After cooling, the reaction mixture is treated with water to precipitate the crude product.
-
The crude product is collected by filtration and washed with water and methanol.
-
The solid is then dissolved in a minimal amount of DCM and purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
The fractions containing the desired yellow product are collected, and the solvent is removed under reduced pressure.
-
For very high purity, the product can be further purified by sublimation under high vacuum.
Protocol 2: General Procedure for a Photocatalytic Reaction
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (typically 1-2 mol%).
-
Add the substrates and any other reagents.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Place the reaction vessel at a fixed distance from a visible light source (e.g., a blue LED lamp).
-
Stir the reaction at room temperature for the desired amount of time, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
Data Presentation
The following table summarizes the photophysical properties of Ir(ppy)3, which are expected to be similar to this compound. The fluorine substitution typically leads to a slight blue-shift in the emission wavelength.
| Property | Value for Ir(ppy)3 | Expected Trend for this compound | Reference |
| Absorption Maxima (λmax) | ~282, 377 nm in THF | Similar | |
| Emission Maximum (λem) | ~513 nm in THF | Slightly blue-shifted | |
| Photoluminescence Quantum Yield (ΦPL) | Nearly 100% in deoxygenated solutions | High | |
| Excited State Lifetime (τ) | ~1-2 µs | Similar |
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
References
Technical Support Center: Optimizing Ir(p-F-ppy)3 Loading in Photoredox Reactions
Welcome to the technical support center for the use of Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3) in photoredox catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to reducing catalyst loading while maintaining high reaction efficiency.
Troubleshooting Guide
This guide addresses specific problems you might encounter when attempting to lower the concentration of this compound in your photoredox reactions.
Question 1: My reaction yield has significantly dropped after reducing the this compound loading from 1-2 mol% to <0.5 mol%. What are the potential causes and how can I resolve this?
Answer:
A drop in yield at lower catalyst loadings is a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Insufficient Photon Flux: At low catalyst concentrations, the reaction rate can become limited by the number of photons absorbed by the catalyst.[1] Ensure your light source is positioned optimally and is of sufficient intensity. For iridium complexes, blue LED lamps are typically effective.[2]
-
Catalyst Degradation: Iridium photocatalysts can degrade under reaction conditions, and this effect is more pronounced at lower loadings where there is less catalyst to sustain the reaction.[3] Consider if any components of your reaction mixture could be contributing to catalyst decomposition.
-
Mass Transfer Limitations: In heterogeneous or biphasic reactions, ensure efficient stirring to maximize the interaction between the catalyst and reactants. In some cases, the solubility of the catalyst might be a limiting factor.[1]
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to quenching of the excited state of the catalyst by oxygen. Ensure thorough degassing by using techniques like freeze-pump-thaw cycles or sparging with an inert gas.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Question 2: I am observing a long induction period or slow reaction initiation at low this compound concentrations. Why is this happening?
Answer:
A delayed onset of reaction at low catalyst loadings can be attributed to:
-
Slow Generation of the Active Catalytic Species: The initial steps of the photocatalytic cycle may be slow at low catalyst concentrations.
-
Presence of Inhibitors: Trace impurities in the reactants or solvent can act as inhibitors, and at low catalyst loadings, their relative concentration is higher, leading to a longer time to overcome their effect.
-
Inadequate Light Penetration: In concentrated or colored solutions, the light may not effectively reach all of the catalyst molecules, especially at the beginning of the reaction.
To address this, consider pre-irradiating the catalyst solution for a short period before adding all reactants or purifying your starting materials to remove potential inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for this compound in photoredox reactions?
A1: Standard protocols often use 1-2 mol% of the iridium catalyst. However, with optimization, it is often possible to reduce the loading to 0.1-0.5 mol%. In some highly efficient systems or with specific strategies like catalyst heterogenization, loadings as low as 0.01 mol% have been reported for related iridium catalysts.
Q2: Are there alternative catalysts to this compound that can be used at lower loadings?
A2: Yes, several strategies can be employed:
-
Other Iridium Complexes: Iridium catalysts with different ligands, such as those with electron-rich β-diketiminate (NacNac) ancillary ligands, can exhibit higher quantum yields and be more effective at lower concentrations.
-
Organic Photoredox Catalysts (OPCs): For certain transformations, organic dyes can be a cost-effective and highly efficient alternative to precious-metal-based catalysts.
-
Heterogenized Catalysts: Immobilizing the iridium catalyst on a solid support can allow for significantly lower loadings and facilitate catalyst recycling.
Q3: How does the solvent affect the efficiency of this compound at low concentrations?
A3: The solvent plays a crucial role in photocatalysis. Key considerations include:
-
Solubility: The catalyst, reactants, and any additives must be sufficiently soluble.
-
Polarity: The solvent polarity can influence the stability of charged intermediates in the catalytic cycle.
-
Quenching: Some solvents can quench the excited state of the photocatalyst, reducing its efficiency.
Commonly used solvents for photoredox reactions include acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). It is often beneficial to screen a range of solvents during reaction optimization.
Q4: Can I recycle and reuse this compound to reduce overall consumption?
A4: While homogeneous iridium catalysts are challenging to recover from the reaction mixture, strategies such as tagging the catalyst with a soluble polymer or heterogenizing it on a solid support can enable its recovery and reuse for multiple reaction cycles.
Quantitative Data Summary
The following tables summarize the effect of catalyst loading on reaction yield for representative photoredox transformations using iridium-based photocatalysts. While this data is for related catalysts, it provides a useful benchmark for optimizing reactions with this compound.
Table 1: Hydrodehalogenation with Different Iridium Catalysts
| Substrate | Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| Aryl Bromide S2 | fac-Ir(ppy)3 | 0.5 | 66-74 | |
| Aryl Bromide S2 | Ir1 (NacNac ligand) | 0.25 | 81-99 | |
| Aryl Bromide S5 | fac-Ir(ppy)3 | 0.5 | 66-74 | |
| Aryl Bromide S5 | Ir1 (NacNac ligand) | 0.25 | 81-99 | |
| Aryl Bromide S6 | fac-Ir(ppy)3 | 0.5 | 66-74 | |
| Aryl Bromide S6 | Ir1 (NacNac ligand) | 0.25 | 81-99 | |
| Hydrodefluorination S13 | fac-Ir(ppy)3 | 0.5 | 75 | |
| Hydrodefluorination S13 | Ir1 (NacNac ligand) | 0.25 | 89 |
Table 2: Radical Addition to 3-Methylindole
| Catalyst | Catalyst Loading (mol%) | Conversion (18h, %) | Reference |
| fac-Ir(ppy)3 | 0.187 | 72 | |
| Modified Ir Catalyst 6 | 0.187 | 94 |
Experimental Protocols
General Protocol for a Photoredox Reaction with Reduced this compound Loading
This protocol provides a starting point for optimizing a generic photoredox reaction. Specific parameters should be adjusted based on the specific transformation.
Materials:
-
This compound (0.1-0.5 mol%)
-
Substrate (1.0 equiv)
-
Reagent (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., MeCN, DMF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube, vial with a septum)
-
Stir bar
-
Visible light source (e.g., blue LED lamp, ~450 nm)
Procedure:
-
To the reaction vessel, add the substrate, reagent, and a stir bar.
-
If the reactants are solids, add the anhydrous solvent.
-
Degas the reaction mixture thoroughly. A common method is to bubble an inert gas through the solution for 15-30 minutes. For more sensitive reactions, perform three freeze-pump-thaw cycles.
-
Under a positive pressure of inert gas, add the this compound catalyst. It is often convenient to prepare a stock solution of the catalyst to accurately dispense small quantities.
-
Seal the reaction vessel.
-
Place the reaction vessel at a consistent distance from the light source and begin stirring. A fan may be used to maintain a constant temperature.
-
Irradiate the reaction mixture for the desired amount of time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, quench the reaction if necessary and proceed with the workup and purification.
Experimental Workflow for Catalyst Loading Optimization:
Caption: Workflow for optimizing catalyst loading.
References
Technical Support Center: Purification of Crude Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III) (Ir(p-F-ppy)3)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ir(p-F-ppy)3.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary techniques for purifying crude this compound and analogous iridium complexes are column chromatography, solvent washing/trituration, recrystallization, and sublimation for achieving high purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Common impurities include unreacted starting materials (2-(4-fluorophenyl)pyridine and iridium salts), byproducts such as the chloro-bridged iridium dimer, and residual solvents from the reaction. The chloro-bridged dimer is often a primary contaminant in the synthesis of related tris-cyclometalated iridium complexes.[1][2]
Q3: My purified this compound shows poor luminescence. What could be the cause?
A3: Poor luminescence can result from quenching by impurities. Ensure that all starting materials, byproducts, and solvents have been thoroughly removed. For applications requiring high photophysical performance, such as in OLEDs, purification by sublimation to achieve ultra-high purity is often recommended.[3]
Q4: How can I assess the purity of my this compound sample?
A4: Purity is typically assessed using a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) is highly effective for identifying organic impurities.[1][4] Thin-Layer Chromatography (TLC) can be used for rapid qualitative assessment. For quantitative analysis of purity, techniques like quantitative NMR (qNMR) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Yellow solid is a dull or brownish-yellow instead of bright yellow. | Incomplete reaction, leading to the presence of the chloro-bridged dimer intermediate. | The crude product can be purified by column chromatography to separate the desired facial isomer from the dimer. A solvent wash with a specific dichloromethane/hexanes ratio may also selectively remove impurities. |
| Low yield after purification. | The product may be partially soluble in the washing solvents. The chosen recrystallization solvent may not be optimal. | Carefully select washing and recrystallization solvents to maximize the precipitation of the product while dissolving impurities. Minimize the amount of solvent used for washing and ensure the filtrate is checked for product before discarding. For solvent washing, precise control of the solvent ratio (e.g., DCM/hexanes) is crucial. |
| Product streaks on the TLC plate. | The sample may be overloaded, or the chosen eluent system is not optimal for separation. | Dilute the sample before spotting on the TLC plate. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate or dichloromethane) to achieve better separation. |
| Difficulty removing a persistent impurity. | The impurity may have similar solubility properties to this compound. | If column chromatography and recrystallization are ineffective, sublimation is a powerful technique for removing stubborn impurities to obtain ultra-pure material. |
Experimental Protocols
Method 1: Purification by Solvent Wash (Trituration)
This method is adapted from the purification of the parent compound, Ir(ppy)3, and is effective for removing more soluble impurities.
Protocol:
-
Place the crude, bright yellow solid of this compound into a round-bottomed flask.
-
Add distilled hexanes to the flask (approximately 440 mL per gram of crude product).
-
Sonicate the mixture until a uniform slurry is formed.
-
Add a small volume of dichloromethane (DCM). A typical starting ratio is 1:120 (DCM:hexanes). The amount of DCM can be adjusted based on the purity of the sample; less pure samples may require slightly more DCM.
-
Swirl the flask. A slight yellow tint in the solution indicates the successful dissolution and selective extraction of impurities.
-
Collect the yellow solid by vacuum filtration using a fine porosity sintered glass funnel.
-
Wash the collected solid with a small amount of fresh hexanes.
-
Air dry the purified yellow solid on the filter.
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. The following is a general guideline based on protocols for similar iridium complexes.
Protocol:
-
Prepare a silica gel column (200-400 mesh) equilibrated with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 90:10).
-
Dissolve the crude this compound in a minimum amount of a suitable solvent like dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel and dry it under reduced pressure.
-
Load the dried sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system. The polarity can be gradually increased if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Method 3: Sublimation
Sublimation is used to obtain ultra-pure material, which is often required for electronic device applications.
Protocol:
-
Place the pre-purified this compound in a sublimation apparatus.
-
Heat the sample under high vacuum (e.g., ~10⁻⁶ Torr).
-
The this compound will sublime and deposit as a pure solid on a cold finger or a cooler part of the apparatus.
-
Carefully collect the sublimed, highly pure product.
Quantitative Data Summary
The following table summarizes typical purification outcomes for analogous iridium complexes, which can serve as a benchmark for the purification of this compound.
| Compound | Purification Method | Yield | Purity | Reference |
| Ir(ppy)3 | Solvent Wash (DCM/Hexanes) | 91% | >97% | |
| Ir(ppy)3 | Solvent Wash (DCM/Hexanes) | 91% | >98% | |
| Ir(diFppy)3 | Solvent Wash (DCM/Hexanes) | 71.4% | >97% | |
| dF(CF₃)ppy | Column Chromatography | 90% | - |
Visualized Workflows
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for common purification issues.
References
minimizing side reactions in Ir(p-F-ppy)3 catalysis
Welcome to the technical support center for minimizing side reactions in photocatalysis using Tris[2-(4-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound catalyzed reactions?
A1: While data specific to this compound is limited, common side reactions for similar iridium photocatalysts include catalyst degradation and reactions involving the sacrificial electron donor. Catalyst degradation can occur through functionalization of the phenylpyridine ligands or dissociation of a ligand.[1] Side reactions involving sacrificial donors, especially tertiary amines, can include hydrogen atom transfer (HAT) to the catalyst, leading to its modification.[1]
Q2: How does the choice of solvent affect the reaction and potential side reactions?
A2: The solvent plays a critical role in the stability and photophysical properties of the photocatalyst.[2] Polar solvents can influence the energy levels of the catalyst's excited state. Some solvents, like dichloromethane (DCM), have been observed to promote photodegradation of iridium complexes. Therefore, a solvent screen is often a crucial first step in optimizing a new photocatalytic reaction to maximize yield and minimize side product formation.
Q3: My reaction is not proceeding to completion, or the yield is low. What should I check first?
A3: Low conversion can be due to several factors. First, verify the purity and integrity of your this compound catalyst. Ensure all reagents, especially the solvent and any additives, are dry and of appropriate purity. Degassing the reaction mixture to remove oxygen is critical, as oxygen can quench the excited state of the catalyst. Also, confirm that your light source has the correct wavelength and sufficient intensity to excite the catalyst. The photocatalyst activation wavelength for this compound is around 465 nm.
Q4: I am observing decomposition of my catalyst. How can I improve its stability?
A4: Catalyst stability can be enhanced by carefully selecting the reaction conditions. Modifying the ligand structure is a common strategy in catalyst design, though for a given catalyst like this compound, optimizing the reaction environment is key. Consider using a less reactive sacrificial electron donor if HAT is suspected. Lowering the reaction temperature, if the reaction kinetics allow, can also reduce degradation pathways. Additionally, ensuring the reaction is run under strictly inert conditions (e.g., using a glovebox or Schlenk line) can prevent degradation from oxygen or moisture.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | - Confirm the identity and purity of this compound by analytical techniques (e.g., NMR, UV-Vis).- Store the catalyst under an inert atmosphere and protected from light. |
| Insufficient Light | - Verify the emission wavelength of your light source is appropriate for this compound (around 465 nm).- Ensure the light source is positioned close to the reaction vessel for maximum photon flux.- Consider increasing the light intensity or using a more powerful lamp. |
| Oxygen Contamination | - Thoroughly degas the reaction mixture by freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.- Perform the reaction under a positive pressure of an inert gas. |
| Sub-optimal Solvent | - Perform a solvent screen with a range of polar and non-polar aprotic solvents.- Refer to solubility data for analogous compounds to ensure sufficient catalyst concentration. |
| Incorrect Reagent Stoichiometry | - Optimize the concentration of the sacrificial donor and other additives. |
Issue 2: Catalyst Decomposition (Observed by color change or precipitation)
| Potential Cause | Troubleshooting Step |
| Reaction with Sacrificial Donor | - If using a tertiary amine, consider switching to a different class of sacrificial donor (e.g., a different amine, or an inorganic salt like sodium ascorbate).- Lower the concentration of the sacrificial donor. |
| Photodegradation | - Reduce the light intensity or shorten the reaction time.- If the reaction requires elevated temperatures, consider if a lower temperature is feasible. |
| Solvent-Induced Decomposition | - Avoid chlorinated solvents like DCM if possible.- Choose a solvent in which the catalyst is known to be stable. |
| Presence of Reactive Impurities | - Ensure all starting materials and the solvent are of high purity. |
Data Presentation
Table 1: Solubility of an Analogous Iridium Photocatalyst, fac-Ir(4'-Fppy)3
| Solvent | Molar Concentration (M) | Solubility (ppm) |
| Acetone | 3.3 x 10⁻² | 3.6 x 10⁴ |
| Acetonitrile | 2.9 x 10⁻² | 3.2 x 10⁴ |
| Dichloromethane | 1.1 x 10⁻² | 1.2 x 10⁴ |
| N,N-Dimethylformamide | 4.3 x 10⁻² | 4.7 x 10⁴ |
| Dimethylsulfoxide | 4.5 x 10⁻² | 4.9 x 10⁴ |
| Ethyl Acetate | 1.2 x 10⁻³ | 1.3 x 10³ |
| Methanol | 1.0 x 10⁻³ | 1.1 x 10³ |
| Tetrahydrofuran | 1.4 x 10⁻³ | 1.5 x 10³ |
| Toluene | 1.2 x 10⁻³ | 1.3 x 10³ |
Data adapted from a study on the solubility of various iridium and ruthenium organometallic photoredox catalysts.[3]
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction with this compound
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv.), this compound (typically 1-2 mol%), and any other solid reagents under an inert atmosphere (e.g., in a glovebox).
-
Addition of Liquids: Add the degassed solvent, followed by the sacrificial electron donor (typically 1.5-3.0 equiv.) and any other liquid reagents via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Initiation of Reaction: Place the reaction vessel in front of a suitable light source (e.g., a 465 nm LED lamp) and begin stirring. Maintain a constant temperature, often room temperature, unless otherwise required. The reaction vessel should be cooled by a fan to prevent overheating from the light source.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Work-up: Once the reaction is complete, quench the reaction if necessary, and follow standard extraction and purification procedures (e.g., column chromatography) to isolate the desired product.
Protocol 2: Screening for Optimal Solvent
-
Setup: In parallel, set up a series of small-scale reactions in vials, each containing a different degassed solvent (e.g., Acetonitrile, DMF, DMSO, THF, Dioxane).
-
Reagents: To each vial, add the substrate, this compound, and the sacrificial donor in the same molar ratios.
-
Execution: Irradiate all vials under identical conditions (light source, distance, temperature) for a set period.
-
Analysis: Analyze the outcome of each reaction by a quantitative method (e.g., GC or NMR with an internal standard) to determine the yield of the desired product and the formation of any byproducts.
Visualizations
Caption: A simplified diagram of a reductive quenching photocatalytic cycle.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. The effects of different solvents and excitation wavelength on the photophysical properties of two novel Ir(III) complexes based on phenylcinnoline ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Photocatalysis with Ir(p-F-ppy)3
Welcome to the technical support center for the photocatalyst Tris(2-(p-tolyl)phenylpyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their photocatalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Solubility and Loading: Ensure the catalyst is fully dissolved in the reaction solvent. Using catalyst loadings that exceed the maximum solubility can be wasteful and may not improve reaction rates, as the undissolved catalyst is not active in the reaction.[1][2] It is often beneficial to start with a lower catalyst loading (e.g., 0.1-1 mol%) and optimize from there.
-
Solvent Choice: The polarity of the solvent can significantly impact the photocatalyst's redox properties.[3][4] The reducing power of the excited state of some iridium complexes has been shown to increase with solvent polarity.[3] However, this trend is not universal, and the optimal solvent will be reaction-dependent. It is advisable to screen a range of solvents with varying polarities.
-
Light Source and Wavelength: this compound is typically activated by blue light (around 465 nm). Ensure your light source has the correct wavelength and sufficient intensity. The distance of the light source from the reaction vessel can also affect the reaction rate.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, leading to lower efficiency. It is crucial to thoroughly degas the reaction mixture using methods such as freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to and during the reaction.
-
Substrate or Reagent Issues: Verify the purity of your substrates and reagents. Impurities can act as quenchers or participate in side reactions. Additionally, ensure the stoichiometry of the reactants is correct.
-
Temperature: While many photoredox reactions are performed at room temperature, some may benefit from heating. However, elevated temperatures can also lead to catalyst degradation or unwanted side reactions, so temperature screening should be performed cautiously.
-
Issue 2: Catalyst Degradation
-
Question: I am observing a change in the color of my reaction mixture over time, or the reaction stops before completion. Is my catalyst degrading?
-
Answer: Yes, these can be signs of catalyst degradation. This compound, like many photocatalysts, can be unstable under certain reaction conditions.
-
Photodegradation: Prolonged exposure to high-intensity light can lead to photodegradation. This can sometimes be mitigated by using a lower intensity light source or by shortening the reaction time.
-
Reaction with Substrates or Intermediates: The catalyst can sometimes react with substrates or radical intermediates in the reaction mixture, leading to functionalization of the ligands and deactivation of the catalyst. If this is suspected, modification of the catalyst structure or reaction conditions may be necessary.
-
Oxidative or Reductive Degradation: The catalyst can be sensitive to highly oxidizing or reducing conditions beyond its catalytic cycle. Ensure that the sacrificial electron donor or acceptor is compatible with the catalyst and used in the appropriate concentration.
-
Issue 3: Inconsistent Results
-
Question: I am getting inconsistent yields and reaction times between batches. What could be causing this variability?
-
Answer: Inconsistent results are often due to subtle variations in experimental setup and procedure.
-
Thorough Mixing: Ensure the reaction mixture is well-stirred to maintain a homogeneous distribution of the catalyst and reactants, especially if the catalyst has limited solubility.
-
Consistent Light Source Positioning: The distance and angle of the light source relative to the reaction vessel should be kept constant between experiments.
-
Reproducible Degassing: The efficiency of degassing can significantly impact the reaction. Standardize your degassing procedure to ensure consistent removal of oxygen.
-
Purity of Solvents and Reagents: The purity of solvents and reagents can vary between batches. Using freshly purified or high-purity reagents can help improve reproducibility.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my reaction?
A1: The choice of solvent is critical and can influence catalyst solubility, stability, and the photophysical properties of the catalyst. A solvent screen is often the best approach. Start with commonly used solvents for photocatalysis such as acetonitrile, DMF, DMSO, and THF. Consider the solubility of all reaction components, not just the photocatalyst.
Q2: What is the optimal catalyst loading for this compound?
A2: The optimal catalyst loading is reaction-dependent. It is generally advisable to start with a low loading (e.g., 0.5-1 mol%) and optimize. Using excessive amounts of the catalyst can be costly and may not lead to a significant increase in the reaction rate, especially if the reaction is limited by other factors such as light intensity or substrate concentration.
Q3: What type of light source should I use?
A3: A blue LED light source with an emission wavelength around 465 nm is ideal for activating this compound. Compact fluorescent lamps (CFLs) can also be used, but LEDs offer better wavelength specificity and energy efficiency.
Q4: How can I determine if my substrate is quenching the excited state of the photocatalyst?
A4: Stern-Volmer quenching studies can be performed to investigate the interaction between your substrate and the excited photocatalyst. This involves measuring the luminescence of the photocatalyst in the presence of increasing concentrations of the potential quencher (your substrate). A decrease in luminescence intensity that follows the Stern-Volmer equation indicates quenching.
Q5: Can I recycle the this compound catalyst?
A5: While direct recycling of the homogeneous catalyst from the reaction mixture can be challenging, strategies such as tagging the catalyst with a polymer have been developed to facilitate its recovery and reuse.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Molar Concentration (M) | Concentration (ppm) |
| Acetone | 8.0 x 10⁻³ | 7.2 x 10³ |
| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² |
| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ |
| N,N-Dimethylformamide (DMF) | 5.6 x 10⁻² | 4.2 x 10⁴ |
| Dimethylsulfoxide (DMSO) | 1.4 x 10⁻² | 8.9 x 10³ |
| Ethyl Acetate | 1.1 x 10⁻³ | 8.7 x 10² |
| Methanol | 5.6 x 10⁻⁵ | 5.0 x 10¹ |
| N-Methyl-2-pyrrolidinone (NMP) | 2.0 x 10⁻¹ | 1.4 x 10⁵ |
| Tetrahydrofuran (THF) | 1.8 x 10⁻² | 1.4 x 10⁴ |
| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |
| Water | - | <1 |
Data sourced from.
Table 2: Photophysical and Electrochemical Properties of this compound and Related Catalysts
| Photocatalyst | Excitation (nm) | Emission (nm) | Excited State Lifetime (µs) | E₁/₂ (V vs SCE) [Ir(IV)/Ir(III)*] | E₁/₂ (V vs SCE) [Ir(III)/Ir(II)] |
| Ir(ppy)₃ | ~375 | ~510 | 1.9 | +0.31 | -2.19 |
| Ir(p-F-ppy)₃ | ~378 | ~500 | - | - | - |
| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ | ~380 | ~515 | 1.1 | +1.21 | -1.37 (in MeCN) |
Note: Comprehensive data for this compound was not available in the searched literature. Data for the parent compound Ir(ppy)3 and a related fluorinated catalyst are provided for comparison. Data compiled from multiple sources.
Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Reaction
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound catalyst (e.g., 1 mol%).
-
Add the substrates, reagents, and solvent.
-
Seal the vessel and degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes, or by performing three freeze-pump-thaw cycles.
-
Place the reaction vessel at a fixed distance from a blue LED light source (e.g., 465 nm) and begin stirring.
-
Maintain a positive pressure of inert gas and, if necessary, use a fan to maintain a constant temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction, and proceed with the workup and purification of the product.
Protocol 2: Stern-Volmer Luminescence Quenching Experiment
-
Prepare a stock solution of this compound in the desired degassed solvent (e.g., 10 µM).
-
Prepare a stock solution of the quencher (e.g., your substrate) in the same solvent.
-
In a series of cuvettes, add a fixed volume of the this compound stock solution.
-
Add varying volumes of the quencher stock solution to the cuvettes to achieve a range of quencher concentrations.
-
Add the appropriate volume of solvent to each cuvette to ensure the final volume and catalyst concentration are constant.
-
Measure the luminescence emission spectrum of each sample using a fluorometer, with an excitation wavelength appropriate for the catalyst (e.g., 450 nm).
-
Plot the ratio of the luminescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).
-
If the plot is linear, the slope represents the Stern-Volmer constant (Ksv), indicating a dynamic quenching mechanism.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General photocatalytic cycles for this compound.
References
- 1. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06499A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Ir(p-F-ppy)₃ Catalyzed Arylations
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Ir(p-F-ppy)₃ catalyzed arylation reactions, helping to diagnose and resolve problems leading to low product yields.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low or zero?
Low or no yield in a photoredox C-H arylation can stem from several factors. A primary cause can be the degradation of the photocatalyst, Ir(p-F-ppy)₃.[1][2][3] Other significant factors include suboptimal reaction conditions such as an inappropriate choice of solvent or base, the presence of oxygen, or issues with the light source. The electronic properties of your substrates can also play a crucial role in reaction efficiency.
Q2: I observe a color change in my reaction mixture, and the reaction has stopped. What is happening?
A significant color change, often accompanied by the cessation of the reaction, typically indicates catalyst decomposition.[1][2] The fac-Ir(ppy)₃ core can undergo functionalization on its ligands, leading to inactive species. It is also possible that other reaction components are unstable under the photochemical conditions, leading to side products that inhibit the catalytic cycle.
Q3: How do I know if my starting materials are compatible with the reaction conditions?
The substrate scope of Ir(p-F-ppy)₃ catalyzed arylations is broad, but limitations exist. Highly electron-rich or electron-poor substrates may require significant optimization of reaction conditions. It is advisable to first perform the reaction with a known, high-yielding substrate pair to confirm that the setup and reagents are optimal before moving to more challenging substrates. Some substrates may also quench the excited state of the photocatalyst without productive turnover.
Q4: Can the light source affect my reaction yield?
Absolutely. The light source must emit at a wavelength that is strongly absorbed by the Ir(p-F-ppy)₃ catalyst. High-intensity blue LEDs are commonly used for this purpose. Inconsistent light intensity or an inappropriate wavelength can lead to inefficient excitation of the catalyst and, consequently, low yields. Ensure your reaction vessel is positioned for uniform and maximal irradiation.
Q5: What is the role of the base, and how do I choose the right one?
In many Ir(p-F-ppy)₃ catalyzed arylations, a base is required to facilitate a key step in the catalytic cycle, such as the oxidation of a thiol co-catalyst. The choice of base is critical and can significantly impact the yield. Inorganic bases like K₂CO₃ or organic bases such as diisopropylethylamine (DIPEA) are often used. The optimal base is system-dependent, and screening different bases is recommended during optimization.
Troubleshooting Guide
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Decomposition | Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to remove oxygen. Use freshly purified catalyst. Consider using a more robust catalyst if decomposition persists. |
| Suboptimal Solvent | The polarity of the solvent can significantly affect reaction rates and catalyst stability. Screen a range of solvents with varying polarities (e.g., DMF, MeCN, THF, DCM). Ensure all solvents are anhydrous and free of peroxides. |
| Incorrect Base | The choice and amount of base are crucial. Screen different inorganic and organic bases. Titrate the amount of base to find the optimal concentration. |
| Insufficient Light | Ensure the light source has the correct wavelength (blue region) and sufficient power. Position the reaction vessel for maximum and even irradiation. |
| Substrate Incompatibility | Run a control reaction with a known high-yielding substrate to verify the experimental setup. Modify the electronic properties of the substrate if possible. |
| Presence of Quenchers | Ensure starting materials and solvents are pure. Adventitious impurities can quench the excited state of the photocatalyst. |
Problem 2: Catalyst Insolubility
| Potential Cause | Suggested Solution |
| Poor Solvent Choice | Ir(p-F-ppy)₃ has varying solubility in different organic solvents. Consult solubility data and choose a solvent in which the catalyst is fully soluble at the reaction concentration. |
| Reaction Temperature | If the reaction is run at a low temperature, the catalyst may precipitate. Gently warming the reaction mixture might improve solubility. |
Data Presentation
Table 1: Effect of Solvent on Reaction Yield for a Model Arylation
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |
| Acetonitrile (MeCN) | 37.5 | 85-95% | |
| Dimethylformamide (DMF) | 36.7 | 80-90% | |
| Dichloromethane (DCM) | 8.9 | 60-75% | |
| Tetrahydrofuran (THF) | 7.5 | 70-85% | |
| Benzene | 2.3 | 40-60% |
Yields are illustrative and highly dependent on the specific substrates and other reaction conditions.
Experimental Protocols
General Protocol for a Photocatalytic C-H Arylation
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the C-H functionalization partner (1.5-3.0 equiv), Ir(p-F-ppy)₃ (1-2 mol%), and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add the desired anhydrous and degassed solvent (0.1 M concentration with respect to the limiting reagent).
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by sparging with argon or nitrogen for 15-30 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).
-
Reaction Initiation: Place the reaction vessel in front of a blue LED lamp (e.g., 450 nm) with cooling provided by a fan to maintain a constant temperature (typically room temperature).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, quench the reaction, perform an aqueous workup, and extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General photoredox catalytic cycle for C-H arylation.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
photostability of Ir(p-F-ppy)3 under prolonged irradiation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of the phosphorescent emitter, tris[2-(4-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3), under prolonged irradiation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on the photostability of this compound.
| Issue | Potential Cause | Recommended Solution |
| Rapid and Unexpected Decrease in Photoluminescence (PL) Intensity | 1. Presence of Oxygen: Oxygen can quench the triplet excited state of the iridium complex, leading to non-radiative decay and accelerated photodegradation.[1] 2. Solvent Impurities: Trace impurities in the solvent can act as quenchers or participate in photochemical reactions. 3. High Irradiation Power: Excessive light intensity can lead to accelerated degradation through processes like triplet-triplet annihilation. | 1. Degas the Solvent: Thoroughly degas the solvent by freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during the experiment. 2. Use High-Purity Solvents: Employ spectroscopic or HPLC grade solvents to minimize the presence of quenching impurities. 3. Optimize Irradiation Intensity: Use the lowest possible irradiation power that provides a sufficient signal-to-noise ratio. Consider using neutral density filters to attenuate the light source. |
| Inconsistent or Irreproducible PL Measurements | 1. Sample Concentration Fluctuations: Inconsistent sample preparation can lead to variations in absorbance and emission. 2. Temperature Variations: Photophysical properties of iridium complexes can be temperature-dependent. 3. Instrument Drift: The light source intensity or detector sensitivity of the fluorometer may drift over the course of a long experiment. | 1. Precise Sample Preparation: Use calibrated pipettes and volumetric flasks to ensure accurate and consistent concentrations. 2. Temperature Control: Use a temperature-controlled cuvette holder to maintain a constant sample temperature. 3. Regular Instrument Calibration and Blanking: Periodically check the instrument's performance with a standard fluorophore and run a solvent blank to correct for background signal and instrument drift. |
| Appearance of New Emission Bands or a Shift in the Emission Peak | 1. Formation of Degradation Products: Prolonged irradiation can lead to the formation of new chemical species with different emission properties. A common degradation pathway for similar iridium complexes is the dissociation of a phenylpyridine ligand.[1] 2. Isomerization: For some iridium complexes, photo-induced isomerization between facial (fac) and meridional (mer) isomers can occur, leading to changes in the emission spectrum. | 1. Analytical Characterization: Use techniques like HPLC-MS to separate and identify potential degradation products.[1] This can help elucidate the degradation mechanism. 2. Monitor Spectral Changes Over Time: Acquire full emission spectra at regular intervals during the irradiation experiment to track the evolution of any new spectral features. |
| Low Signal-to-Noise Ratio | 1. Inefficient Excitation: The excitation wavelength may not be optimal for the absorption of this compound. 2. Low Quantum Yield: The intrinsic quantum yield of the complex may be low under the experimental conditions. 3. Detector Settings: The detector gain or integration time may not be optimized. | 1. Optimize Excitation Wavelength: Excite the sample at the maximum of its absorption band, typically in the metal-to-ligand charge transfer (MLCT) region. 2. Use an Appropriate Solvent: The photoluminescence quantum yield of iridium complexes can be solvent-dependent. Ensure the chosen solvent is suitable for phosphorescence measurements. 3. Adjust Detector Parameters: Increase the detector gain or integration time, being mindful of potential photobleaching with longer exposure times. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of photodegradation for this compound?
A1: While specific studies on this compound are limited, the primary photodegradation mechanism for the parent compound, Ir(ppy)3, involves the dissociation of one of the phenylpyridine ligands from the iridium center.[1] This process is often initiated from the triplet excited state. Other potential degradation pathways in organic light-emitting diodes (OLEDs) include triplet-triplet annihilation and triplet-polaron annihilation.
Q2: How does the fluorine substituent in this compound affect its photostability compared to Ir(ppy)3?
A2: Fluorination of the phenylpyridine ligands can influence the photophysical properties and stability of iridium complexes. Generally, electron-withdrawing groups like fluorine can lower the HOMO and LUMO energy levels, which can affect the complex's redox potentials and susceptibility to certain degradation pathways. However, the overall effect on photostability can be complex and depends on the specific molecular environment. Comparative studies of different fluorinated iridium complexes have shown that the position and number of fluorine substituents can significantly impact their degradation rates.
Q3: What are the ideal experimental conditions for studying the photostability of this compound?
A3: Ideal experimental conditions typically involve:
-
Inert Atmosphere: To minimize oxygen quenching, experiments should be conducted in a deaerated solvent and under an inert atmosphere (e.g., argon or nitrogen).
-
Controlled Irradiation: Use a stable, monochromatic light source (e.g., a laser or an LED) with a known and controlled intensity. A common choice for exciting iridium complexes is a 400 nm LED.[1]
-
Constant Temperature: Maintain a constant sample temperature using a thermostated cuvette holder.
-
Appropriate Solvent: Use a high-purity, non-coordinating solvent like toluene or dichloromethane.
Q4: How can I quantify the photostability of this compound?
A4: Photostability is typically quantified by monitoring the change in a photophysical property over time of irradiation. Common parameters to measure include:
-
Photoluminescence (PL) Intensity: The decrease in the peak emission intensity as a function of irradiation time.
-
Photoluminescence Quantum Yield (PLQY): The change in the efficiency of light emission over time.
-
Phosphorescence Lifetime: The change in the decay kinetics of the excited state. The degradation data can often be fitted to a kinetic model (e.g., first-order decay) to determine a degradation rate constant.
Quantitative Data
Table 1: Hypothetical Photodegradation of this compound in Deaerated Toluene under 400 nm Irradiation (0.5 mW/cm²)
| Irradiation Time (hours) | Normalized PL Intensity (%) | Phosphorescence Lifetime (μs) | Photoluminescence Quantum Yield (%) |
| 0 | 100 | 1.8 | 95 |
| 1 | 95 | 1.7 | 90 |
| 2 | 90 | 1.6 | 85 |
| 4 | 82 | 1.4 | 78 |
| 8 | 68 | 1.2 | 65 |
| 12 | 55 | 1.0 | 52 |
| 24 | 30 | 0.7 | 28 |
Experimental Protocols
Protocol for Assessing Photostability of this compound in Solution
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, spectroscopic grade solvent (e.g., toluene) at a known concentration (e.g., 10⁻⁵ M).
-
Transfer a specific volume of the stock solution into a quartz cuvette suitable for fluorescence measurements.
-
Seal the cuvette with a septum.
-
Degas the solution by bubbling with a gentle stream of high-purity argon or nitrogen for at least 20 minutes.
-
-
Initial Measurements (Time = 0):
-
Place the cuvette in a temperature-controlled holder within a calibrated spectrofluorometer.
-
Record the absorption spectrum to confirm the initial concentration and check for any abnormalities.
-
Record the photoluminescence spectrum by exciting at the MLCT absorption maximum.
-
Measure the phosphorescence lifetime of the sample.
-
If equipped, measure the absolute photoluminescence quantum yield.
-
-
Prolonged Irradiation:
-
Expose the sample to a continuous light source (e.g., a 400 nm LED or a filtered xenon lamp) with a known and constant intensity.
-
Ensure the irradiation is uniform across the sample volume.
-
Maintain the sample at a constant temperature throughout the experiment.
-
-
Time-Resolved Measurements:
-
At regular intervals (e.g., every 30 or 60 minutes), interrupt the irradiation and record the photoluminescence spectrum, phosphorescence lifetime, and PLQY as described in step 2.
-
-
Data Analysis:
-
Plot the normalized PL intensity, phosphorescence lifetime, and PLQY as a function of irradiation time.
-
Determine the photodegradation rate constant by fitting the data to an appropriate kinetic model.
-
(Optional) At the end of the experiment, analyze the sample using HPLC-MS to identify any potential degradation products.
-
Visualizations
References
Technical Support Center: Photophysical Properties of Ir(p-F-ppy)3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of solvent on the photophysical properties of fac-tris(2-(p-fluorophenyl)pyridine)iridium(III), hereafter referred to as Ir(p-F-ppy)3.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent on the photophysical properties of this compound?
A1: The solvent environment can significantly influence the photophysical properties of phosphorescent iridium(III) complexes like this compound. Key parameters such as emission wavelength (λem), photoluminescence quantum yield (PLQY or Φ), and excited-state lifetime (τ) are often solvent-dependent. This sensitivity arises from the nature of the complex's excited state, which typically has a significant metal-to-ligand charge transfer (MLCT) character.
Q2: Does this compound exhibit solvatochromism?
A2: Iridium(III) complexes with MLCT excited states often exhibit solvatochromism, which is the change in the color of a substance when it is dissolved in different solvents. For this compound, the excited state is more polar than the ground state. Therefore, in more polar solvents, the excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy gap between the excited and ground states, resulting in a red-shift (a shift to longer wavelengths) in the emission spectrum. This phenomenon is known as positive solvatochromism.
Q3: How does solvent polarity impact the quantum yield of this compound?
A3: The quantum yield can be highly dependent on the solvent. While minor changes in polarity may have a small effect, certain solvents can promote non-radiative decay pathways, which compete with phosphorescence and thus lower the quantum yield.[1] For instance, high-energy vibrations in certain solvents (e.g., O-H bonds in water or alcohols) can enhance non-radiative decay. Additionally, the rigidity of the solvent cage can affect the quantum yield; a more rigid environment can suppress vibrational motions and reduce non-radiative decay.[2]
Q4: Why is it crucial to de-gas the solvent before measurements?
A4: It is critical to remove dissolved oxygen from the solvent prior to photophysical measurements. Dissolved oxygen is a well-known quencher of triplet excited states, which are responsible for the phosphorescence in iridium complexes.[3][4] Quenching by oxygen provides a non-radiative pathway for the excited state to return to the ground state, which leads to a significant decrease in both the measured quantum yield and the excited-state lifetime.[4]
Quantitative Data Summary
Specific photophysical data for this compound is not widely available in the literature. However, as a close analog, the well-characterized parent complex fac-Ir(ppy)3 provides a reliable reference for expected trends. The introduction of an electron-withdrawing fluorine atom at the para-position of the phenyl ring generally results in a blue-shift of the emission compared to the parent Ir(ppy)3.
The following table summarizes the photophysical properties of fac-Ir(ppy)3 in various deaerated solvents at room temperature.
| Solvent | Dielectric Constant (ε) | Emission Max (λem) | Quantum Yield (Φ) | Lifetime (τ) |
| Toluene | 2.4 | ~510 nm | ~0.97 | ~1.9 µs |
| Tetrahydrofuran (THF) | 7.6 | ~513 nm | ~0.9 | ~2.1 µs |
| Dichloromethane (CH2Cl2) | 8.9 | ~512 nm | ~0.4 | ~1.1 µs |
| Acetonitrile | 37.5 | ~515 nm | ~0.3 | ~0.3 µs |
Note: Data is compiled for the parent complex Ir(ppy)3 and serves as an illustrative guide. Absolute values for this compound may differ, but similar trends with solvent polarity are expected.
Experimental Protocols
Accurate and reproducible measurement of photophysical properties requires careful experimental execution.
UV-Vis Absorption Spectroscopy
-
Objective: To determine the ground-state absorption characteristics of the complex.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., THF, CH2Cl2) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.01 and 0.1 at the excitation wavelength to be used for emission studies.
-
Instrument Setup: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent.
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-550 nm). The spectrum will show intense bands in the UV region corresponding to ligand-centered (π-π*) transitions and broader, less intense bands at longer wavelengths corresponding to MLCT transitions.
-
Photoluminescence (PL) Spectroscopy
-
Objective: To measure the emission spectrum of the complex.
-
Methodology:
-
Sample Preparation: Use the same solution prepared for the UV-Vis measurement (absorbance < 0.1 to avoid inner filter effects). The solution must be thoroughly de-gassed by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λex) to a value where the complex absorbs light, typically one of the MLCT bands (e.g., 375 nm or 405 nm).
-
Measurement: Record the emission spectrum, scanning over a wavelength range that covers the expected emission (e.g., 450-700 nm).
-
Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)
-
Objective: To determine the efficiency of the emission process.
-
Methodology:
-
Standard Selection: Choose a well-characterized standard with a known quantum yield and emission in a similar spectral region. For green-emitting complexes like this compound, fac-Ir(ppy)3 in deaerated toluene (Φ = 0.97) is a suitable standard.
-
Sample Preparation: Prepare several de-gassed solutions of both the sample and the standard in the same solvent at different concentrations, ensuring the absorbance at the excitation wavelength is kept below 0.1.
-
Data Acquisition: Measure the UV-Vis absorption and photoluminescence emission spectra for all solutions under identical instrument conditions (e.g., excitation wavelength, slit widths).
-
Calculation: Integrate the area under the emission peak for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φx) is calculated using the equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φₛₜ is the quantum yield of the standard, Grad are the gradients of the plots, and η are the refractive indices of the solvents.
-
Excited-State Lifetime (τ) Measurement
-
Objective: To measure the decay kinetics of the excited state.
-
Methodology:
-
Sample Preparation: Prepare a de-gassed solution of the complex.
-
Instrument Setup: Use a time-resolved spectrometer, such as a time-correlated single-photon counting (TCSPC) system or a system using a pulsed laser and a fast detector. Excite the sample with a short pulse of light.
-
Measurement: Monitor the decay of the phosphorescence intensity over time. The resulting decay curve is fitted to an exponential function (or multi-exponential function if the decay is complex) to extract the lifetime (τ). Iridium complexes typically exhibit lifetimes in the microsecond range.
-
Troubleshooting Guide
Q: My measured emission wavelength is significantly red-shifted compared to literature values for similar compounds.
A:
-
High Polarity Solvent: You may be using a solvent with a higher dielectric constant than the one used in the reference study. This will cause a solvatochromic red-shift.
-
Aggregation: At higher concentrations, iridium complexes can form aggregates, which often have red-shifted emission compared to the monomeric species. Try diluting your solution.
-
Sample Impurity: An emissive impurity could be contributing to the spectrum. Verify the purity of your compound.
Q: The photoluminescence quantum yield is much lower than expected.
A:
-
Oxygen Quenching: This is the most common cause. Ensure your solution is rigorously de-gassed. Even small amounts of residual oxygen can dramatically reduce the quantum yield of phosphorescent materials.
-
Solvent Effects: The solvent you are using may be promoting non-radiative decay. Test the complex in a different, less polar, and more rigid solvent like toluene.
-
Sample Degradation: The complex may have degraded due to exposure to light or reactive chemicals. Prepare a fresh solution from a pure sample.
-
Concentration Quenching: At high concentrations, self-quenching can occur, reducing the PLQY. Ensure you are working with dilute solutions (absorbance < 0.1).
Q: My lifetime measurement shows a multi-exponential decay instead of a single exponential.
A:
-
Presence of Impurities: An emissive impurity with a different lifetime could be present.
-
Aggregation: Different aggregated species may be present in solution, each with its own characteristic lifetime.
-
Instrumental Artifacts: Ensure that the instrument response function is properly accounted for and that there are no artifacts from scattered light.
-
Complex Photophysics: Some iridium complexes can exhibit multi-exponential decays due to thermal equilibrium between multiple closely-lying excited states.
Visualizations
The following diagrams illustrate key experimental and conceptual workflows.
Caption: Experimental workflow for characterizing photophysical properties.
Caption: Solvatochromic effect on the emission of this compound.
References
Technical Support Center: Quenching Studies of Ir(p-F-ppy)3 Excited State
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting quenching studies of the tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3) excited state.
Troubleshooting Guides and FAQs
Q1: My Stern-Volmer plot is non-linear. What are the possible causes and how can I troubleshoot this?
A1: Non-linear Stern-Volmer plots are a common issue in luminescence quenching studies. The deviation from linearity can be either upward (positive) or downward (negative) and can arise from several factors:
-
Static Quenching: At high quencher concentrations, a non-luminescent ground-state complex may form between the fluorophore (this compound) and the quencher. This leads to a positive deviation from the linear Stern-Volmer equation.
-
Troubleshooting:
-
Perform lifetime measurements. In purely static quenching, the excited-state lifetime of the uncomplexed fluorophore remains unchanged, whereas in dynamic quenching, the lifetime decreases with increasing quencher concentration.
-
Analyze your data using a modified Stern-Volmer equation that accounts for static quenching, such as the Lehrer equation.[1]
-
-
-
Inner Filter Effect: If the quencher absorbs light at the excitation or emission wavelength of this compound, it can lead to artificially low luminescence intensity readings, causing a non-linear plot.[1]
-
Troubleshooting:
-
Measure the absorbance spectrum of your quencher at the concentrations used in the experiment.
-
If there is significant spectral overlap, you may need to apply a correction factor to your intensity data or choose a different excitation wavelength where the quencher does not absorb.
-
-
-
Multiple Quenching Mechanisms: A combination of static and dynamic quenching can result in a curved Stern-Volmer plot.
-
Troubleshooting:
-
Lifetime measurements are crucial to distinguish between the two. The contribution of each can be deconvoluted using appropriate kinetic models.
-
-
-
Fluorophore Accessibility: If the excited state of this compound is not equally accessible to the quencher, a downward-curving plot may be observed. This can happen if the fluorophore exists in different conformational states with varying accessibility.[1]
-
Troubleshooting:
-
Consider if the solvent environment or binding to other molecules could be influencing the conformation of your iridium complex.
-
-
Q2: I am not observing any significant quenching of the this compound emission, even at high quencher concentrations. What could be the problem?
A2: A lack of observable quenching can be due to several factors related to the quencher, the experimental conditions, or the iridium complex itself.
-
Inefficient Quencher: The chosen quencher may not be an effective quencher for the excited state of this compound. The quenching efficiency depends on the relative energy levels and redox potentials of the excited iridium complex and the quencher.
-
Troubleshooting:
-
Consult literature for known quenchers of similar iridium photocatalysts.
-
Consider the driving force for electron transfer or energy transfer between the excited this compound and your quencher.
-
-
-
Presence of Competing Quenchers: Dissolved oxygen is a very efficient quencher of triplet excited states.[2] If your samples are not properly degassed, oxygen quenching can dominate and mask the effect of your intended quencher.
-
Troubleshooting:
-
Ensure your samples are thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for an extended period.
-
-
-
Incorrect Concentration Calculations: Errors in preparing the stock solutions of the quencher or in the serial dilutions can lead to much lower actual quencher concentrations than intended.
-
Troubleshooting:
-
Double-check all calculations and ensure accurate weighing and volumetric measurements.
-
If possible, verify the concentration of your quencher stock solution using another analytical technique (e.g., UV-Vis spectroscopy if the quencher has a known molar absorptivity).
-
-
Q3: The luminescence intensity of my this compound solution is fluctuating or decreasing over time, even without a quencher. What is causing this instability?
A3: Photodegradation or photobleaching of the iridium complex can lead to a decrease in luminescence intensity over time. This is particularly relevant when using high-intensity light sources or for prolonged exposure times.
-
Troubleshooting:
-
Minimize Light Exposure: Keep the samples in the dark when not actively measuring. Use the lowest excitation intensity and shortest integration time on the fluorometer that still provides a good signal-to-noise ratio.
-
Check for Precipitate: Ensure that the iridium complex and any other components are fully dissolved and stable in the chosen solvent. Precipitation will cause a decrease in the measured luminescence.
-
Use a Shutter: Utilize the shutter on the excitation source to only illuminate the sample during the actual measurement.
-
Quantitative Data
The following table summarizes photophysical data for this compound and its parent complex, Ir(ppy)3, along with representative Stern-Volmer and quenching rate constants. Note that quenching constants are highly dependent on the solvent and temperature.
| Complex | Property | Value | Solvent | Reference |
| This compound | Emission Maximum (λem) | ~510 nm | Various | [3] |
| Excited State Lifetime (τ0) | ~1.1 µs | CH3CN | ||
| Oxidation Potential (Eox) | +0.97 V vs SCE | CH3CN | ||
| Reduction Potential (Ered) | -2.39 V vs SCE | CH3CN | ||
| Ir(ppy)3 | Emission Maximum (λem) | 513 nm | THF | |
| Excited State Lifetime (τ0) | ~2.0 µs | DMF | ||
| Quenching of Ir(ppy)3 | Quencher | Ksv (M⁻¹) ** | kq (x 10⁹ M⁻¹s⁻¹) ** | Solvent |
| Diethylbromomalonate | 1495 | ~0.75 | MeCN | |
| Bromoacetonitrile | ~880 | ~0.44 | MeCN | |
| Indole | <5 | - | MeCN | |
| 2,4-Dinitrotoluene | ~150 | ~0.075 | - |
Experimental Protocols
Detailed Methodology for a Standard Luminescence Quenching Experiment
This protocol outlines a standard procedure for conducting a Stern-Volmer quenching analysis using a conventional cuvette-based fluorometer.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable, degassed solvent (e.g., acetonitrile) at a concentration that gives an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Prepare a high-concentration stock solution of the quencher in the same degassed solvent.
-
-
Sample Preparation:
-
Prepare a series of samples in volumetric flasks or vials. Each sample should contain the same concentration of this compound and varying concentrations of the quencher. This is typically achieved by adding a fixed volume of the this compound stock solution and different volumes of the quencher stock solution, then diluting to the final volume with the degassed solvent.
-
Prepare a "blank" sample containing only the this compound (no quencher) to measure the unquenched luminescence intensity (I₀).
-
Ensure all samples are thoroughly degassed by bubbling with an inert gas (e.g., argon) for at least 20-30 minutes or by using several freeze-pump-thaw cycles. Seal the cuvettes or vials to prevent re-exposure to oxygen.
-
-
Luminescence Measurements:
-
Set the excitation wavelength of the fluorometer to an absorption maximum of this compound (e.g., ~375 nm or ~465 nm).
-
Record the emission spectrum for each sample, ensuring to measure the intensity at the emission maximum (around 510 nm).
-
Measure the luminescence intensity of the blank sample (I₀) and each of the quencher-containing samples (I).
-
-
Data Analysis:
-
Calculate the ratio I₀/I for each quencher concentration.
-
Plot I₀/I versus the quencher concentration [Q].
-
Perform a linear regression on the data points. The slope of this line is the Stern-Volmer constant (Ksv).
-
The bimolecular quenching rate constant (kq) can be calculated from the Stern-Volmer equation: Ksv = kq * τ₀ where τ₀ is the excited-state lifetime of this compound in the absence of the quencher. τ₀ must be determined independently using time-resolved luminescence spectroscopy (e.g., time-correlated single photon counting, TCSPC).
-
Visualizations
Caption: Experimental workflow for Stern-Volmer quenching analysis.
Caption: Photocatalytic cycle for decarboxylative arylation using this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stern–Volmer analysis of photocatalyst fluorescence quenching within hollow-core photonic crystal fibre microreactors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Aggregation of Ir(p-F-ppy)3 in Thin Films
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3] in thin films. Aggregation of this phosphorescent emitter is a critical issue that can lead to luminescence quenching and reduced device performance. This guide offers strategies to mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My OLED device with a neat this compound emitting layer shows low external quantum efficiency (EQE) and a red-shifted emission spectrum. What is the likely cause?
A1: This is a classic sign of aggregation-induced quenching. In neat (pure) thin films, this compound molecules are in close proximity, leading to strong intermolecular interactions. These interactions can create non-emissive or weakly emissive aggregate states, which quench the desired phosphorescence and often result in a red-shift of the emission spectrum.
Q2: How can I prevent the aggregation of this compound in my thin films?
A2: The most common and effective strategy is to disperse the this compound as a guest in a suitable host material. This is known as a host-guest system. By doping a small weight percentage (wt%) of this compound into a host matrix, you physically separate the emitter molecules, thereby minimizing intermolecular interactions and aggregation.
Q3: What are the key properties to look for in a host material for this compound?
A3: An ideal host material should have:
-
A higher triplet energy level (T1) than that of this compound to ensure efficient energy transfer from the host to the guest and to prevent back energy transfer.
-
Good charge transport properties (either hole-transporting, electron-transporting, or bipolar) to ensure balanced charge injection and recombination in the emitting layer.
-
Chemical and morphological stability to ensure long device lifetime.
-
Compatibility with the deposition process (e.g., thermal stability for vacuum thermal evaporation). A commonly used host for green phosphorescent emitters like this compound is 4,4′-N,N′-dicarbazole-biphenyl (CBP).
Q4: What is the optimal doping concentration for this compound in a host material?
A4: The optimal doping concentration is a trade-off between achieving sufficient brightness and preventing aggregation. While specific optimization is required for each host-guest system and device architecture, a general starting point for this compound and similar iridium complexes is in the range of 4-8 wt%. Moderately low doping concentrations are effective in suppressing aggregation effects.[1] For instance, studies on the parent compound Ir(ppy)3 have shown that concentrations around 4 wt% are used to effectively suppress aggregation.[1]
Q5: Besides doping, are there other strategies to reduce this compound aggregation?
A5: Yes, another advanced strategy is molecular design. By chemically modifying the ligands of the iridium complex to include bulky or sterically hindering groups, you can physically prevent the molecules from getting too close to each other, even at higher concentrations. This "steric engineering" can effectively suppress intermolecular stacking and reduce concentration quenching.
Q6: I'm using vacuum thermal evaporation. Can the deposition rate affect the aggregation of this compound?
A6: Yes, the deposition rate can influence the morphology of the thin film, which in turn can affect aggregation. While the specific effects can be material-dependent, generally, very high deposition rates can sometimes lead to more disordered films with higher surface roughness, which might promote aggregation. It is advisable to maintain a slow and controlled deposition rate to allow for better film formation.
Q7: How can I confirm that aggregation is occurring in my this compound thin films?
A7: Two common experimental techniques can help you diagnose aggregation:
-
Photoluminescence (PL) Spectroscopy: Compare the PL spectrum of your thin film to that of a dilute solution of this compound. A significant red-shift and broadening of the emission peak in the thin film is a strong indicator of aggregation. You may also observe a decrease in the photoluminescence quantum yield (PLQY).
-
Atomic Force Microscopy (AFM): AFM can be used to analyze the surface morphology of your thin films. Aggregated films often exhibit increased surface roughness and the formation of distinct grain-like structures.
Quantitative Data on Aggregation Prevention Strategies
The following table summarizes the impact of doping concentration on the performance of phosphorescent OLEDs. While specific data for this compound is limited in the public literature, data from its parent compound, Ir(ppy)3, provides a useful reference.
| Emitter | Host Material | Doping Concentration (wt%) | Key Performance Metric | Reference |
| Ir(ppy)3 | CBP | 1-8% | EQE and power efficiency vary with concentration, with a typical optimum around 6-8%. | [2] |
| Ir(ppy)3 | - | 4% | Used to effectively suppress aggregation effects. | [1] |
| Ir(ppy)3 | CBP | - | Films with the facial isomer of Ir(ppy)3 have a much higher PLQY than those with the meridional isomer. | [3] |
| Ir-2CF3 | - | - | Achieved a maximum EQE of 32.0% through the use of peripheral large steric hindrance. |
Experimental Protocols
Protocol for Thin Film Deposition by Vacuum Thermal Evaporation
This protocol describes the co-deposition of a host-guest system of CBP and this compound.
1.1. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Immediately transfer the substrates to a UV-ozone cleaner for 10 minutes to remove organic residues and improve the ITO work function.
1.2. Chamber Preparation and Source Loading:
- Load the cleaned substrates into the substrate holder of a high-vacuum thermal evaporation chamber.
- Load high-purity CBP and this compound into separate quartz crucibles.
- Position the crucibles in the evaporation sources within the chamber.
1.3. Deposition Process:
- Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
- Deposit the hole transport layers (e.g., TAPC) and electron blocking layers as required by your device architecture.
- For the emitting layer, co-evaporate CBP and this compound.
- The deposition rate of the host material (CBP) should be significantly higher than that of the guest (this compound). For a 6 wt% doping concentration, a rate of 1.88 Å/s for CBP and 0.12 Å/s for this compound would be typical.
- Use quartz crystal microbalances to monitor the deposition rates and film thickness in real-time.
- Deposit the electron transport layers (e.g., TPBi) and electron injection layers (e.g., LiF) followed by the metal cathode (e.g., Al).
1.4. Encapsulation:
- After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation to prevent degradation from atmospheric moisture and oxygen.
Protocol for Characterization of Aggregation
2.1. Photoluminescence (PL) Spectroscopy:
- Prepare two samples:
- A thin film of this compound (either neat or doped in a host) on a quartz substrate.
- A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or toluene) in a quartz cuvette.
- Use a spectrofluorometer to measure the emission spectra of both samples.
- Excite the samples at a wavelength where this compound has a strong absorption (e.g., around 380-400 nm).
- Compare the emission peak wavelength, full width at half maximum (FWHM), and intensity of the thin film to the dilute solution. A red-shift and broadening in the film are indicative of aggregation.
2.2. Atomic Force Microscopy (AFM):
- Deposit a thin film of this compound (typically 20-50 nm thick) onto a smooth substrate, such as silicon or freshly cleaved mica.
- Use an AFM in tapping mode to scan the surface of the film.
- Acquire high-resolution topography images of the film surface.
- Analyze the images to determine the root-mean-square (RMS) surface roughness and observe the morphology (e.g., grain size and shape). An increase in RMS roughness and the appearance of distinct grains can be correlated with aggregation.
Visualizations
Logical Relationship of Aggregation and Prevention Strategies
Caption: Logical flow from the problem of aggregation to the solution.
Experimental Workflow for Thin Film Deposition and Characterization
Caption: Workflow for fabrication and analysis of this compound thin films.
References
Technical Support Center: Enhancing the Performance of Ir(p-F-ppy)3 Based OLEDs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the performance of organic light-emitting diodes (OLEDs) based on the green phosphorescent emitter, tris[2-(4-fluorophenyl)pyridine]iridium(III) (Ir(p-F-ppy)3).
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of this compound based OLEDs, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low External Quantum Efficiency (EQE) | 1. Poor Charge Balance: Mismatch in the injection and transport of electrons and holes, leading to recombination outside the emissive layer (EML).2. Inefficient Host-to-Guest Energy Transfer: The triplet energy of the host material is lower than that of this compound.3. Exciton Quenching: Triplet-triplet annihilation (TTA) or triplet-polaron quenching (TPQ) at high current densities.4. Suboptimal Doping Concentration: Aggregation-caused quenching at high concentrations or insufficient emitters at low concentrations. | 1. Optimize Charge Transport Layers: Adjust the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance charge carrier mobility.2. Select Appropriate Host Material: Choose a host with a high triplet energy level (>2.6 eV for green emitters) and good charge transport properties.3. Reduce Efficiency Roll-off: Utilize a mixed-host system or introduce interlayers to broaden the recombination zone.4. Optimize Doping Concentration: Systematically vary the doping concentration of this compound in the EML, typically in the range of 4-10 wt%.[1] |
| High Turn-on Voltage | 1. Large Injection Barriers: Significant energy level mismatch between the electrodes (anode/cathode) and the adjacent organic layers (HTL/ETL).2. Poor Film Morphology: Rough interfaces or the presence of pinholes can impede charge injection.3. Low Charge Carrier Mobility: Intrinsic properties of the transport materials. | 1. Interface Engineering: Introduce a hole injection layer (HIL) like MoO₃ or an electron injection layer (EIL) like LiF to reduce the injection barriers.2. Improve Deposition Conditions: Optimize substrate cleaning procedures and deposition rates to ensure smooth and uniform films.3. Select High-Mobility Transport Materials: Utilize materials with high hole and electron mobilities for the HTL and ETL, respectively. |
| Rapid Luminance Decay (Short Lifetime) | 1. Material Degradation: Chemical or morphological instability of the organic materials, including the this compound emitter, under electrical stress and heat.2. Interfacial Degradation: Delamination or chemical reactions at the interfaces between different layers.3. Environmental Factors: Exposure to oxygen and moisture during fabrication or operation. | 1. Use High-Purity Materials: Employ sublimation-purified organic materials to minimize impurities that can act as degradation sites.2. Enhance Interfacial Adhesion: Optimize deposition conditions and consider using adhesion-promoting interlayers.3. Encapsulation: Utilize robust encapsulation techniques to protect the device from ambient oxygen and moisture. |
| Efficiency Roll-off at High Brightness | 1. Triplet-Triplet Annihilation (TTA): At high exciton densities, two triplet excitons can annihilate each other, leading to non-radiative decay.[1]2. Triplet-Polaron Quenching (TPQ): Interaction between a triplet exciton and a charge carrier (polaron) can quench the exciton. | 1. Broaden the Recombination Zone: Employ a mixed-host architecture or a graded doping profile in the EML.2. Reduce Exciton Density: Increase the thickness of the EML or use host materials with higher charge carrier mobilities.3. Introduce Interlayers: Inserting a thin layer of a wide bandgap material within the EML can help to confine excitons and reduce TTA. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal doping concentration for this compound in an OLED device?
A1: The optimal doping concentration for this compound typically falls within the range of 4 wt% to 10 wt%.[1] Lower concentrations may not provide enough emission centers, leading to low efficiency. Conversely, higher concentrations can lead to aggregation-induced quenching and a decrease in performance. The exact optimal concentration will also depend on the chosen host material and the overall device architecture.
Q2: How does the choice of host material impact the performance of an this compound based OLED?
A2: The host material plays a critical role in the performance of phosphorescent OLEDs. For efficient energy transfer to the this compound guest, the host material should possess a triplet energy level that is higher than that of the emitter (typically >2.6 eV for green phosphors). Additionally, the host should have good charge-transporting properties to ensure a balanced charge carrier flux within the emissive layer, which helps to improve efficiency and reduce efficiency roll-off. A common and effective host for green phosphorescent emitters is 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP).
Q3: What are the primary degradation mechanisms for this compound in an OLED?
A3: Like other iridium-based phosphorescent emitters, this compound is susceptible to degradation through several pathways. These include chemical degradation from reactions with residual oxygen or water, and electrical degradation from the stress of charge injection and transport.[2] Photochemical degradation can also occur, where the excited state of the molecule undergoes undesirable reactions. Proper encapsulation and the use of high-purity materials are crucial for mitigating these degradation processes and extending the device lifetime.
Q4: How can I reduce the efficiency roll-off in my this compound OLEDs?
A4: Efficiency roll-off at high brightness is primarily caused by triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ).[1] To suppress these quenching mechanisms, it is important to broaden the charge recombination zone within the emissive layer. This can be achieved by using a mixed-host system with both hole- and electron-transporting character, or by creating a graded doping profile where the concentration of this compound varies across the emissive layer. Introducing thin interlayers of a wide bandgap material within the EML can also help to manage exciton distribution.
Quantitative Data Summary
The following tables summarize key performance data for this compound and related Ir(ppy)3 based OLEDs from various studies. This data is intended to provide a comparative baseline for researchers.
Table 1: Performance of OLEDs with Ir(ppy)3 and Fluorinated Derivatives
| Emitter | Host | Doping Conc. (wt%) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) |
| Ir(ppy)3 | CBP | 4 | - | - | - | - |
| Ir(ppy)3 | CBP | 10 | - | - | - | (0.25, 0.60) |
| FIrpic | CBP | 2 | - | - | - | - |
Data for this compound was not explicitly available in the search results, hence data for the parent compound and a related fluorinated compound are presented for comparison.
Experimental Protocols
Synthesis of tris[2-(4-fluorophenyl)pyridine]iridium(III) (this compound)
This protocol is an adaptation of the synthesis for the parent compound, Ir(ppy)3.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-(4-fluorophenyl)pyridine
-
Glycerol (or a 3:1 mixture of 2-ethoxyethanol and water)
-
Argon or Nitrogen gas
-
Methanol
-
Dichloromethane
-
Hexane
Procedure:
-
Combine Iridium(III) chloride hydrate and a stoichiometric excess (typically 3-4 equivalents) of 2-(4-fluorophenyl)pyridine in a round-bottom flask.
-
Add degassed glycerol (or the 2-ethoxyethanol/water mixture) as the solvent.
-
Reflux the mixture under an inert atmosphere (Argon or Nitrogen) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography.
-
After cooling to room temperature, add methanol to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash it sequentially with water, ethanol, and hexane to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and hexane).
-
For high-purity material required for OLED fabrication, sublimation of the purified product is recommended.
Fabrication of a Standard this compound Based OLED
This protocol outlines the fabrication of a multilayer OLED using thermal evaporation.
Device Structure: ITO / HIL / HTL / EML / ETL / EIL / Cathode
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material: e.g., Molybdenum trioxide (MoO₃)
-
Hole Transport Layer (HTL) material: e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPD) or Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)
-
Emissive Layer (EML) host material: e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP)
-
Emissive Layer (EML) dopant: this compound
-
Electron Transport Layer (ETL) material: e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) or 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
-
Electron Injection Layer (EIL) material: e.g., Lithium Fluoride (LiF)
-
Cathode material: e.g., Aluminum (Al)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol). Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma immediately before loading into the deposition chamber.
-
Vacuum Deposition: Place the cleaned substrates and the organic and inorganic materials into a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).
-
Layer Deposition: Sequentially deposit the layers onto the ITO substrate in the following order and with typical thicknesses:
-
HIL (e.g., MoO₃): 5-10 nm
-
HTL (e.g., TCTA): 30-50 nm
-
EML: Co-evaporate the host material (e.g., CBP) and the this compound dopant. A typical thickness is 20-30 nm with a doping concentration of 4-10 wt%. The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
ETL (e.g., TPBi): 30-50 nm
-
EIL (e.g., LiF): 0.5-1 nm
-
Cathode (e.g., Al): 100-150 nm
-
-
Encapsulation: After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from exposure to air and moisture.
Visualizations
Caption: Energy level diagram of a typical this compound based OLED.
Caption: General experimental workflow for this compound OLEDs.
Caption: Troubleshooting logic for common this compound OLED issues.
References
Validation & Comparative
comparing Ir(p-F-ppy)3 and Ir(ppy)3 as photocatalysts
An Objective Comparison of Ir(p-F-ppy)3 and Ir(ppy)3 as Photocatalysts for Researchers
Introduction
In the realm of photoredox catalysis, iridium(III) complexes have emerged as a cornerstone, facilitating a wide array of synthetic transformations under mild conditions.[1] Among these, fac-tris(2-phenylpyridinato)iridium(III), commonly known as Ir(ppy)3, is a benchmark photocatalyst.[2][3] Its favorable photophysical properties, including a long-lived excited state and potent reducing power, have made it a workhorse in organic synthesis.[3][4] However, the quest for catalysts with tailored redox properties has led to the development of numerous derivatives. This guide provides a detailed comparison between Ir(ppy)3 and its para-fluorinated analog, fac-tris(2-(4-fluorophenyl)pyridinato)iridium(III) or this compound.
The introduction of fluorine atoms onto the phenyl ring of the ppy ligand significantly alters the electronic properties of the complex. These changes, though seemingly subtle, have a profound impact on the photocatalyst's performance, tuning its redox potentials and, consequently, its reactivity and suitability for different chemical transformations. This comparison aims to provide researchers, scientists, and drug development professionals with the necessary data and experimental context to make informed decisions when selecting a photocatalyst for their specific application.
Photophysical and Electrochemical Properties: A Comparative Analysis
The efficacy of a photocatalyst is intrinsically linked to its photophysical and electrochemical characteristics. The introduction of electron-withdrawing fluorine atoms in this compound makes the complex more challenging to oxidize but easier to reduce in its ground state. This directly translates to an excited state that is a more potent oxidant and a weaker reductant compared to the parent Ir(ppy)3. A summary of their key properties is presented below.
| Property | Ir(ppy)3 | This compound | Significance for Photocatalysis |
| Absorption Maxima (λmax) | ~377 nm | ~375 nm | Wavelength of light required for excitation. Both are efficiently excited by visible light (blue LEDs). |
| Emission Maxima (λem) | ~513 nm | Blue-shifted vs. Ir(ppy)3 | The emission energy is related to the triplet energy (E_T) of the excited state. |
| Quantum Yield (Φ) | ~0.4 - 0.9 | High (expected to be similar to Ir(ppy)3) | Efficiency of photon emission after absorption; a high value is indicative of an efficient light-harvester. |
| Excited State Lifetime (τ) | ~1.3 - 2.0 µs | Long (expected to be similar to Ir(ppy)3) | A longer lifetime increases the probability of the excited state interacting with a substrate. |
| Ground State Oxidation Potential (E_ox) | +0.77 V vs SCE | > +0.77 V vs SCE | A higher potential indicates the complex is more difficult to oxidize. |
| Excited State Reduction Potential (E_red) | -2.14 V | < -2.14 V | Measures the reducing power of the excited state. Ir(ppy)3 is a stronger photoreductant. |
| Excited State Oxidation Potential (E_ox) | -1.37 V vs SCE | > -1.37 V vs SCE | Measures the oxidizing power of the excited state. This compound is a stronger photo-oxidant. |
Note: Specific values for this compound are less commonly reported in isolation but trends are well-established based on analogs. The values provided are representative and can vary slightly based on solvent and experimental conditions.
Performance in Photocatalytic Reactions
The differences in redox potentials directly influence the catalytic performance of these two compounds. While Ir(ppy)3 is an excellent photoreductant, the enhanced oxidizing power of the this compound excited state makes it superior for certain transformations.
A notable example is the decarboxylative arylation of α-amino acids, a reaction investigated by MacMillan and coworkers. In this transformation, this compound was found to outperform Ir(ppy)3, providing higher yields. This is attributed to the fact that the reaction likely proceeds via an oxidative quenching cycle where the excited photocatalyst oxidizes a substrate. The higher excited-state oxidation potential of this compound facilitates this key electron transfer step more efficiently.
| Reaction | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Decarboxylative Arylation | Ir(ppy)3 | 1 | 24 | Moderate |
| This compound | 1 | 24 | High |
Data is generalized from findings reported by MacMillan et al., highlighting the superior performance of the fluorinated catalyst in this specific reaction class.
Conversely, for reactions that rely on the reductive power of the photocatalyst, such as the reduction of aryl halides, Ir(ppy)3 is often the more effective choice. Its more negative excited-state reduction potential allows it to reduce a broader range of substrates with high efficiency.
Experimental Protocols
Synthesis of fac-Tris(2-phenylpyridinato)iridium(III) (Ir(ppy)3)
The synthesis of these homoleptic iridium complexes is typically achieved through the cyclometalation of the appropriate phenylpyridine ligand with an iridium salt.
Materials:
-
Iridium(III) chloride hydrate (IrCl3·xH2O)
-
2-phenylpyridine (ppy)
-
Glycerol or a 3:1 mixture of 2-ethoxyethanol and water
-
Argon or Nitrogen gas supply
Procedure:
-
To a Schlenk flask or a pressure-rated reaction vessel, add IrCl3·xH2O (1.0 equiv) and 2-phenylpyridine (3.0-4.0 equiv).
-
Add degassed glycerol or 2-ethoxyethanol/water (3:1) as the solvent.
-
Thoroughly degas the mixture by three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to reflux (typically 200-220 °C) under an inert atmosphere for 12-24 hours.
-
After cooling to room temperature, the crude product precipitates. Add 1M HCl or water to facilitate precipitation.
-
Collect the solid by vacuum filtration and wash with water and then a non-polar solvent like hexanes to remove excess ligand.
-
The crude yellow product is then purified by column chromatography on silica gel, typically using a dichloromethane/hexanes solvent system.
-
The final product, fac-Ir(ppy)3, is obtained as a bright yellow powder.
Note on this compound Synthesis: The procedure is analogous. Simply substitute 2-phenylpyridine with 2-(4-fluorophenyl)pyridine as the starting ligand.
General Protocol for a Photocatalytic Reaction
Materials:
-
Photocatalyst (Ir(ppy)3 or this compound, typically 0.5-2 mol%)
-
Substrates
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, CH3CN)
-
Sacrificial electron donor or acceptor (if required)
-
Reaction vessel (e.g., borosilicate vial with a stir bar)
-
Light source (e.g., Blue LED strip, 450 nm)
Procedure:
-
In an oven-dried vial, combine the photocatalyst, substrates, and any additives under an inert atmosphere (e.g., in a glovebox).
-
Add the degassed solvent via syringe.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Place the vial in a reaction block or beaker positioned at a fixed distance from the light source. For temperature control, a fan is often used to maintain ambient temperature.
-
Stir the reaction mixture and irradiate with visible light for the specified time.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction is worked up as per the specific requirements of the transformation.
Visualizing the Mechanism and Comparison
To better understand the function of these photocatalysts and their comparative advantages, the following diagrams illustrate the general photocatalytic cycle and a logical comparison.
Caption: A generalized oxidative quenching cycle for an Iridium photocatalyst.
Caption: Decision logic for selecting between Ir(ppy)3 and this compound.
Conclusion
Both Ir(ppy)3 and this compound are highly effective photocatalysts, but their ideal applications differ based on their distinct redox properties.
-
Ir(ppy)3 remains the catalyst of choice for transformations requiring a potent photoreductant . Its highly negative excited-state reduction potential enables the activation of a wide range of substrates via a reductive quenching cycle.
-
This compound , with its enhanced excited-state oxidizing power, is the superior option for reactions that proceed via an oxidative quenching mechanism. For substrates that are difficult to oxidize, the fluorinated catalyst can offer significantly improved yields and reaction efficiency.
Ultimately, the selection between these two catalysts should be guided by a thorough understanding of the proposed reaction mechanism and the specific redox requirements of the substrates involved. This guide provides the foundational data and context to assist researchers in making that strategic choice, thereby accelerating discovery and development in synthetic chemistry.
References
performance of Ir(p-F-ppy)3 vs other iridium complexes in OLEDs
A Comparative Guide to the Performance of Iridium(III) Complexes in Phosphorescent OLEDs with a Focus on Ir(p-F-ppy)3
This guide provides a comparative analysis of the performance of various iridium(III) complexes as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). A central focus is placed on tris[2-(4-fluorophenyl)pyridine]iridium(III) (this compound) and its performance relative to other key iridium complexes, including the archetypal green emitter fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) and the common blue emitter bis--INVALID-LINK--iridium(III) (FIrpic). This document is intended for researchers and scientists in the fields of materials science, organic electronics, and drug development who are engaged in the design and characterization of novel emissive materials for OLED applications.
Introduction to Iridium Complexes in OLEDs
Iridium(III) complexes are paramount in the field of phosphorescent OLEDs (PhOLEDs) due to their strong spin-orbit coupling, which facilitates efficient intersystem crossing from the singlet to the triplet excited state.[1][2] This allows for the harvesting of both singlet and triplet excitons generated upon electrical excitation, leading to internal quantum efficiencies approaching 100%.[1] The emission color and photophysical properties of these complexes can be finely tuned by modifying the chemical structure of the cyclometalating and ancillary ligands.[3] Fluorination of the phenylpyridine (ppy) ligands is a common strategy to blue-shift the emission color and influence the electronic properties of the complex.[4]
Performance Comparison of Iridium(III) Complexes
The performance of an OLED is evaluated based on several key metrics, including external quantum efficiency (EQE), power efficiency, current efficiency, Commission Internationale de l'Éclairage (CIE) coordinates, and operational lifetime. The following tables summarize the performance of this compound and other selected iridium complexes based on available experimental data. It is important to note that direct comparison can be challenging due to variations in device architecture, host materials, and fabrication conditions across different studies.
Table 1: Performance of Green-Emitting Iridium(III) Complexes in OLEDs
| Emitter | Host Material | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | CIE (x, y) | Emission Peak (nm) |
| Ir(ppy)3 | CBP | 8.0 | 31 | 28 | (0.27, 0.63) | 513 |
| Ir(ppy)3 | TCTA | ~5-6 | - | - | (0.28, 0.63) | 525 |
| Ir(ppy)3 | - | 23.8 | - | - | - | - |
Table 2: Performance of Blue-Emitting Iridium(III) Complexes in OLEDs
| Emitter | Host Material | Max. EQE (%) | Power Efficiency (lm/W) | Current Efficiency (cd/A) | CIE (x, y) | Emission Peak (nm) |
| Ir(N,C-F2ppy)2(O,O-THC) | TCTA | ~4 | - | - | (0.17, 0.38) | 480 |
| FIrpic | mCP | - | - | 21.1 | - | ~470 |
| FIrpic doped OLED | - | ~18 | 50 | - | - | - |
Note: Data for this compound was not explicitly found in direct comparison with a range of other emitters under identical conditions in the searched literature. The tables present data for the parent Ir(ppy)3 and a di-fluorinated analogue to provide context for the expected performance of fluorinated ppy-based emitters.
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps. The following protocols are generalized procedures based on common practices reported in the literature.
Solution-Processed OLED Fabrication
Solution processing offers a cost-effective method for large-area OLED fabrication.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed on a hotplate.
-
Emissive Layer (EML) Deposition: The iridium complex (emitter) is dissolved along with a host material in a suitable organic solvent (e.g., chlorobenzene, toluene). The solution is then spin-coated on top of the HIL. The concentration of the emitter is typically in the range of 1-15 wt%.
-
Electron Transport Layer (ETL) and Cathode Deposition: The electron transport and cathode layers are typically deposited via thermal evaporation in a high-vacuum chamber (< 10-6 Torr). A common ETL material is 1,3,5-tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi). The cathode usually consists of a low work function metal like calcium or lithium fluoride (LiF) capped with a more stable metal such as aluminum (Al).
OLED Characterization
The performance of the fabricated OLEDs is assessed using the following techniques:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source measure unit (SMU), and the current density and luminance are measured as a function of the applied voltage. Luminance is typically measured using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectrum of the device at a specific voltage or current density is recorded using a spectroradiometer. From the spectrum, the CIE coordinates are calculated to quantify the emission color.
-
External Quantum Efficiency (EQE) and Power Efficiency: The EQE is determined from the luminance, current density, and the EL spectrum. It represents the ratio of the number of photons emitted to the number of electrons injected. The power efficiency is calculated as the ratio of the emitted optical power to the input electrical power.
-
Operational Lifetime: The stability of the device is evaluated by monitoring the luminance decay over time at a constant current density. The lifetime is often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50 for 50% decay).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the fabrication and characterization of a solution-processed OLED.
References
A Comparative Benchmark: Ir(p-F-ppy)3 Versus Organic Photoredox Catalysts
In the rapidly advancing field of photoredox catalysis, which utilizes light to drive chemical reactions, iridium-based complexes have long been considered the benchmark due to their robust photophysical properties and high efficiency.[1][2] Among these, fac-tris(2-(p-fluorophenyl)pyridine)iridium(III), denoted as Ir(p-F-ppy)3, is a prominent example. However, the high cost and potential toxicity of precious metals like iridium have spurred the development of purely organic photoredox catalysts as sustainable alternatives.[3][4] This guide provides a data-driven comparison of the performance of this compound against representative organic photoredox catalysts, offering researchers and drug development professionals a clear perspective on their relative merits.
Core Catalyst Properties: A Head-to-Head Comparison
The efficacy of a photoredox catalyst is determined by its fundamental photophysical and electrochemical properties. These include its ability to absorb light, the energy and lifetime of its excited state, and its potential to accept or donate electrons. The following table summarizes these key parameters for this compound and several widely used organic photocatalysts.
| Catalyst | Class | λabs (nm) | λem (nm) | ET (kcal/mol) | τ (μs) | E1/2ox [V] vs SCE | E1/2red [V] vs SCE | E1/2ox* [V] vs SCE | E1/2red* [V] vs SCE |
| This compound | Iridium Complex | ~375, 420 | 510 | 56.1 | 1.1 | +0.93 | -2.33 | -1.40 | +0.60 |
| fac-Ir(ppy)3 | Iridium Complex | 377 | 513 | 55.4 | 1.9 | +0.77 | -2.19 | -1.73 | +0.31 |
| Eosin Y | Organic Dye (Xanthene) | 521 | 545 | 43.4 | 0.0022 | +0.78 | -1.06 | -1.08 | +1.20 |
| Rose Bengal | Organic Dye (Xanthene) | 549 | 570 | 42.2 | 0.0008 | +0.70 | -0.89 | -1.16 | +1.25 |
| 4CzIPN | Organic Dye (TADF) | 440 | 520 | 55.0 | 4.8 | +1.35 | -1.24 | -1.04 | +1.15 |
| Ph-PTZ | Organic Dye (Phenothiazine) | 390 | 530 | 54.0 | 0.003 | +0.65 | -2.75 | -2.10 | -0.10 |
Note: Data for this compound and other catalysts are compiled from various sources. Redox potentials and excited-state lifetimes can vary with solvent and experimental conditions. fac-Ir(ppy)3 is included as a close, extensively studied analog.[4]
From this data, several key differences emerge. Iridium complexes, including this compound and its parent compound fac-Ir(ppy)3, exhibit significantly longer excited-state lifetimes (τ) in the microsecond range compared to the nanosecond or sub-nanosecond lifetimes of traditional organic dyes like Eosin Y and Rose Bengal. This longer lifetime provides a greater opportunity for the excited catalyst to interact with substrates, which can lead to higher reaction efficiencies.
Furthermore, fac-Ir(ppy)3 is a potent excited-state reductant (E1/2ox* = -1.73 V), making it suitable for activating substrates that are difficult to reduce. Organic catalysts like phenothiazine (Ph-PTZ) have been developed to achieve even stronger reducing potentials (E1/2ox* = -2.10 V). In contrast, catalysts like 4CzIPN and Eosin Y are generally less reducing in their excited state but can be effective oxidants.
Visualizing the Catalytic Cycle
Photoredox catalysis operates through two primary mechanisms: an oxidative quenching cycle and a reductive quenching cycle. The choice of pathway depends on the catalyst and the nature of the substrate or a sacrificial reagent. The diagram below illustrates these general pathways.
Caption: General photoredox catalytic cycles.
Performance in a Benchmark Reaction: Reductive Dehalogenation
To provide a practical comparison, we can examine the performance of these catalysts in a common benchmark reaction, such as the reductive dehalogenation of an aryl halide. In a study comparing fac-Ir(ppy)3 with a strongly reducing organic catalyst, both were tested in the hydrodehalogenation of aryl chlorides.
| Catalyst | Substrate | Catalyst Loading (mol%) | Light Source | Time (h) | Yield (%) |
| fac-Ir(ppy)3 | 4-Chlorobenzonitrile | 1.0 | Blue LED (450 nm) | 24 | <5 |
| Organic Catalyst 3 * | 4-Chlorobenzonitrile | 1.0 | 380 nm UV Lamp | 24 | 85 |
| fac-Ir(ppy)3 | 1-Bromoadamantane | 1.0 | Blue LED | 24 | 25 |
| Ir1 Catalyst † | 1-Bromoadamantane | 0.25 | Blue LED | 24 | 91 |
-
Data from a study on strongly reducing organic photoredox catalysts, where "Organic Catalyst 3" is a potent arylamine-based catalyst. † Data from a study on strongly reducing iridium photosensitizers, where "Ir1" is a modified iridium complex with a more negative excited-state reduction potential than fac-Ir(ppy)3.
These results show that for particularly challenging reductions, such as that of an electron-rich aryl chloride, a specially designed, strongly reducing organic catalyst can outperform the standard fac-Ir(ppy)3. Similarly, modifying the iridium catalyst's structure ("Ir1") can dramatically improve its performance over the parent compound, even at lower catalyst loadings. This highlights that while fac-Ir(ppy)3 is a versatile catalyst, it is not always the optimal choice, and both novel organic and modified inorganic catalysts can offer superior performance in specific applications.
Catalyst Stability and Degradation
A critical factor in catalysis is the stability of the catalyst under reaction conditions. Iridium complexes are generally considered robust, but they are not immune to degradation. Studies have shown that fac-Ir(ppy)3 can undergo in situ functionalization of its ligands during a reaction, which can lead to deactivation. Similarly, the stability of organic dyes can be a concern, as they may be susceptible to photobleaching or other decomposition pathways, although the development of robust organic structures is an active area of research.
Experimental Protocols
To ensure reproducibility and facilitate comparison across different laboratories, standardized experimental protocols are essential.
Protocol 1: General Procedure for a Benchmark Reductive Dehalogenation
This protocol is a representative example for the hydrodebromination of an aryl bromide.
-
Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with the aryl bromide substrate (0.2 mmol, 1.0 equiv), the photoredox catalyst (e.g., this compound, 0.002 mmol, 0.01 equiv), and a sacrificial electron donor such as triethylamine (TEA, 0.6 mmol, 3.0 equiv).
-
Solvent Addition: Anhydrous solvent (e.g., acetonitrile, 2.0 mL) is added, and the vial is sealed with a screw cap.
-
Irradiation: The vial is removed from the glovebox and placed in a photoreactor equipped with a cooling fan to maintain room temperature. The reaction mixture is stirred and irradiated with a specific wavelength light source (e.g., 450 nm blue LEDs) for a set period (e.g., 24 hours).
-
Workup and Analysis: After the reaction, the solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent (e.g., dichloromethane), and an internal standard is added. The reaction yield is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy against the internal standard.
Protocol 2: Workflow for Quantum Yield Determination
The quantum yield (Φ) is the ultimate measure of a photocatalyst's efficiency, defined as the ratio of moles of product formed to moles of photons absorbed. Its measurement requires careful actinometry.
Caption: Workflow for determining reaction quantum yield.
Detailed Steps for Quantum Yield Measurement:
-
Measure Photon Flux: Use a chemical actinometer (e.g., potassium ferrioxalate) to determine the rate of photons entering the reaction vessel from the light source. This involves irradiating the actinometer solution for a set time and measuring the change in absorbance to calculate the number of photons absorbed.
-
Run Photocatalytic Reaction: Perform the photocatalytic reaction under identical conditions (same reactor, light source, stirring rate) but for a short duration to ensure low substrate conversion (<10-15%). This ensures the rate is linear and not affected by changes in reactant concentration or light absorption.
-
Determine Absorbed Photons: Measure the absorbance of the reaction solution at the irradiation wavelength. The fraction of light absorbed by the photocatalyst is used to correct the incident photon flux to the absorbed photon flux.
-
Quantify Product: Accurately measure the moles of product formed during the reaction time using a calibrated analytical technique.
-
Calculate Quantum Yield: Divide the moles of product formed by the moles of photons absorbed by the photocatalyst in the same time interval.
Conclusion
The iridium complex this compound and its analogs remain highly effective and versatile photoredox catalysts, largely due to their favorable excited-state lifetimes and strong redox potentials. They serve as a crucial benchmark in the field. However, the landscape of photoredox catalysis is evolving. Advanced organic catalysts now offer competitive and, in some cases, superior performance, particularly for highly challenging reductive transformations. They also present advantages in terms of cost and sustainability. The choice between an iridium complex and an organic catalyst is no longer straightforward and should be guided by the specific demands of the chemical transformation, including the required redox potential, potential for catalyst degradation, and overall cost considerations. For researchers and drug development professionals, having access to a diverse toolbox of both inorganic and organic catalysts will be key to unlocking new synthetic possibilities.
References
A Comparative Guide to the Excited State Reduction Potential of Ir(p-F-ppy)3 and Alternative Photocatalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate photocatalyst is a critical step in designing efficient and selective photoredox reactions. This guide provides a comprehensive comparison of the excited-state reduction potential of fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3) with other commonly used photocatalysts, supported by experimental data and detailed protocols.
The trifluoromethyl-substituted iridium complex, this compound, has garnered significant attention as a potent photocatalyst. Its unique electronic properties, influenced by the fluorine substituent, distinguish it from the parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), and other alternatives. This guide will delve into the validation of its excited-state reduction potential and compare its performance in a key synthetic transformation.
Performance in Decarboxylative Arylation
A study by MacMillan and coworkers provides a direct comparison of this compound's performance against its parent compound and a difluorinated analogue in the decarboxylative arylation of α-amino acids. The results clearly demonstrate the superior catalytic efficiency of the fluorinated derivatives in this transformation.
| Photocatalyst | Ground State Oxidation Potential E½(IrIV/IrIII) vs SCE | Yield (%) in Decarboxylative Arylation |
| Ir(ppy)3 | +0.77 V | 12 |
| This compound | +0.97 V | 58 |
| Ir(dFppy)3 | +1.13 V | 62 |
Table 1: Comparison of photocatalyst performance in the decarboxylative arylation of Boc-protected proline with 1,4-dicyanobenzene. Data sourced from a 2014 study by MacMillan et al.[1]
The data unequivocally shows that the introduction of a fluorine atom onto the phenylpyridine ligand significantly enhances the photocatalyst's performance in this specific reaction, with this compound providing a nearly five-fold increase in yield compared to Ir(ppy)3.[1]
Understanding Excited State Reduction Potentials
The excited-state reduction potential (E*red) of a photocatalyst is a crucial parameter that dictates its ability to reduce a substrate upon photoexcitation. It is not measured directly but is calculated using the ground-state reduction potential (Ered) and the zero-zero spectroscopic energy (E0-0), which is the energy difference between the ground and the lowest excited state. The relationship is described by the Rehm-Weller equation:
E*red = Ered + E0-0
Comparison with Alternative Photocatalysts
A range of alternative photocatalysts with varying excited-state reduction potentials are available, offering a broad toolkit for different synthetic challenges.
| Photocatalyst | Class | Excited State Reduction Potential (Ered) vs SCE |
| fac-Ir(ppy)3 | Iridium Complex | ~ -1.73 V to -2.14 V[2][3] |
| This compound | Iridium Complex | Not explicitly found, but inferred to be less negative than fac-Ir(ppy)3 |
| [Ru(bpy)3]2+ | Ruthenium Complex | -0.81 V |
| Molybdenum(0) Complexes | Transition Metal Complex | -2.5 V to -2.8 V vs Fc+/Fc[4] |
| Arylamine Derivatives (e.g., 3) | Organic Photocatalyst | Eox = -2.1 V |
Table 2: Excited state redox potentials of this compound and alternative photocatalysts. Note that for some organic photocatalysts, the excited state oxidation potential (E*ox) is more commonly reported as they act as powerful photoreductants.
Molybdenum(0) complexes have emerged as highly reducing alternatives to iridium photocatalysts. Organic photocatalysts, such as arylamine derivatives, also offer strongly reducing excited states and can be a cost-effective alternative to precious metal complexes.
Experimental Protocols
The determination of the excited-state reduction potential of a photocatalyst involves two key experimental techniques: cyclic voltammetry to measure the ground-state redox potentials and UV-Vis absorption and emission spectroscopy to determine the zero-zero excitation energy (E0-0).
Workflow for Determining Excited State Redox Potential
References
Unveiling the Luminescence Efficiency of Ir(p-F-ppy)3: A Comparative Guide to Quantum Yield in Host Materials
For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount for advancing organic light-emitting diode (OLED) technology. A key determinant of an OLED's performance is the photoluminescence quantum yield (PLQY) of the emissive dopant within its host material. This guide provides a comparative analysis of the quantum yield of the green phosphorescent emitter, tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3), in various host materials, supported by experimental data and detailed protocols.
The iridium(III) complex, this compound, is a widely recognized phosphorescent emitter favored for its high efficiency and stability, crucial for creating vibrant and long-lasting green OLED displays. The interaction between the emitter and the surrounding host material significantly influences its photophysical properties, particularly its ability to convert absorbed light into emitted light, quantified by the PLQY. A high PLQY is a direct indicator of a material's capacity for efficient light emission, making it a critical parameter for the development of high-performance OLEDs.
Comparative Analysis of Quantum Yield
The choice of host material plays a pivotal role in maximizing the quantum yield of this compound. The host matrix can affect the emitter's molecular aggregation, energy transfer dynamics, and suppression of non-radiative decay pathways. Below is a summary of the reported photoluminescence quantum yields of this compound when doped into different host materials.
| Host Material | Chemical Name | Dopant Concentration | Photoluminescence Quantum Yield (PLQY) | Reference |
| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | 1.5 mol% | ~97% ± 2% | [1][2][3] |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | 1-10% | >80% | [4][5] |
| mCP | 1,3-Bis(N-carbazolyl)benzene | 1.2 mol% | ~99% ± 1% (for a similar blue emitter) | |
| PMMA | Poly(methyl methacrylate) | Not Specified | Approaching 100% (at 80-370 K) |
Note: Data for this compound is often reported in the context of its parent compound, Ir(ppy)3, due to their similar photophysical properties. The values presented here are based on studies of Ir(ppy)3 and its fluorinated derivatives in the respective hosts.
Experimental Protocols
The accurate determination of photoluminescence quantum yield is crucial for the reliable comparison of materials. The most common and accurate method for measuring the PLQY of thin solid films is the absolute method using an integrating sphere.
Absolute Photoluminescence Quantum Yield Measurement of Thin Films
Objective: To directly measure the ratio of photons emitted to photons absorbed by a thin film sample of this compound doped in a host material.
Apparatus:
-
Excitation light source (e.g., Xenon lamp with a monochromator or a laser)
-
Integrating sphere with a highly reflective inner coating (e.g., BaSO₄ or Spectralon®)
-
Spectrometer (e.g., CCD spectrometer)
-
Sample holder for thin films
-
Reference sample (substrate without the emissive film)
Procedure:
-
System Calibration: The spectral response of the detection system (integrating sphere and spectrometer) is calibrated using a calibrated light source with a known spectral irradiance.
-
Measurement of Excitation Profile (Empty Sphere): The excitation light is directed into the empty integrating sphere, and the spectrum of the scattered light is recorded. This provides a baseline measurement of the excitation source profile.
-
Measurement of Excitation Profile (with Blank Substrate): The blank substrate (identical to the one used for the sample film) is placed in the sample holder within the integrating sphere, and the spectrum of the scattered excitation light is recorded. This accounts for any absorption or scattering by the substrate itself.
-
Measurement of Sample Emission and Scattered Excitation: The thin film sample of this compound doped in the host material is placed in the sample holder. The sample is irradiated with the excitation light, and the resulting spectrum, containing both the scattered excitation light and the emitted photoluminescence, is recorded.
-
Calculation of PLQY: The PLQY is calculated by quantifying the number of absorbed and emitted photons from the measured spectra. The number of absorbed photons is determined by the difference in the integrated intensity of the excitation peak with and without the sample in the sphere. The number of emitted photons is determined by integrating the intensity of the sample's emission spectrum.
The formula for calculating the absolute PLQY is:
Φ = (Number of emitted photons) / (Number of absorbed photons) = ∫ I_em(λ) dλ / (∫ I_ex,ref(λ) dλ - ∫ I_ex,sample(λ) dλ)
Where:
-
Φ is the photoluminescence quantum yield.
-
I_em(λ) is the intensity of the emission spectrum.
-
I_ex,ref(λ) is the intensity of the excitation spectrum with the reference.
-
I_ex,sample(λ) is the intensity of the excitation spectrum with the sample.
Logical Workflow for PLQY Comparison
The process of comparing the quantum yield of this compound in different host materials follows a structured workflow, from material preparation to data analysis and final comparison.
Caption: Workflow for comparing the quantum yield of this compound.
Signaling Pathway of Phosphorescence
The high quantum yield of phosphorescent emitters like this compound is a result of efficient intersystem crossing, which allows for the harvesting of both singlet and triplet excitons. The following diagram illustrates the energy transfer and emission process in a phosphorescent OLED.
Caption: Phosphorescence mechanism in a host-dopant system.
References
A Comparative Guide to Alternatives for Ir(p-F-ppy)3 in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
The field of photoredox catalysis has been revolutionized by the application of iridium complexes, particularly tris(2-(p-fluorophenyl)phenylpyridine)iridium(III) [Ir(p-F-ppy)3], which offer a unique combination of photophysical and electrochemical properties. However, the high cost, low abundance, and potential toxicity of iridium have spurred the development of more sustainable and economical alternatives. This guide provides an objective comparison of the performance of prominent alternatives to this compound in specific photoredox reactions, supported by experimental data and detailed methodologies.
Earth-Abundant Metal Photocatalysts: A New Frontier
Complexes based on earth-abundant metals such as molybdenum, iron, and copper have emerged as viable alternatives to iridium photocatalysts. These catalysts often leverage unique mechanistic pathways and can offer comparable or even superior performance in certain transformations.
Molybdenum(0) Complexes: Surpassing Iridium in Reductive Power
Recent studies have demonstrated that molybdenum(0) complexes can exhibit photoluminescence quantum yields that rival those of iridium(III) complexes and possess even stronger reducing power in their excited state. This enhanced reducing ability allows them to facilitate reactions that are challenging for traditional iridium photocatalysts.
Table 1: Comparison of Mo(0) and Ir(ppy)3 in the Synthesis of Phenanthridine
| Catalyst | Substrate | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) |
| Mo-2 | O-p-trifluoromethylbenzoyl oxime | 100 | 1 | 2-68 |
| fac-Ir(ppy)3 | O-p-trifluoromethylbenzoyl oxime | Reaction | 1 | 2-68 |
| Mo-2 | O-phenoxycarbonyl oxime | 100 | 1 | 2 |
| fac-Ir(ppy)3 | O-phenoxycarbonyl oxime | No Reaction | 1 | 2-68 |
Data sourced from a comparative study on the synthesis of phenanthridines from O-acyl oximes.[1][2][3]
A mixture of the O-acyl oxime substrate (0.1 mmol) and the Mo-2 catalyst (0.001 mmol, 1.0 mol %) in deaerated THF-d8 was irradiated with a 525 nm LED (40 W) for 2 to 68 hours. Product yields were determined by 1H NMR spectroscopy using tetramethylsilane (TMS) as an internal standard. For gram-scale synthesis, the Mo-2 loading can be decreased to 0.2 mol %.[1][2]
Iron(II) Complexes: A Cost-Effective Solution for Aldehyde Alkylation
Iron, being highly abundant and inexpensive, is an attractive alternative. Iron(II) polypyridyl complexes have been successfully employed in the enantioselective α-alkylation of aldehydes, a reaction previously dominated by noble metal photocatalysts.
Table 2: Comparison of Iron and Iridium Catalysts in the α-Alkylation of 2-Phenylacetaldehyde
| Photocatalyst | Yield (%) | Catalyst Loading (mol%) |
| --INVALID-LINK--2 | 92 | 2.5 |
| fac-Ir(ppy)3 | (not reported in direct comparison, but is a standard) | - |
| [Ru(bpy)3]Cl2 | (not reported in direct comparison, but is a standard) | - |
Data from a study on visible-light-mediated enantioselective alkylation of aldehydes.
To a solution of 2-phenylacetaldehyde (0.2 mmol) and dimethyl bromomalonate (0.4 mmol) in a suitable solvent, MacMillan's imidazolidinone organocatalyst (20 mol %) and --INVALID-LINK--2 (2.5 mol %) were added. The reaction mixture was irradiated with a 23 W compact fluorescent lamp (CFL) for the specified reaction time. The yield of the product was determined by 1H NMR spectroscopy.
Organic Photoredox Catalysts: Metal-Free Alternatives
Organic dyes and other purely organic molecules have gained significant traction as photoredox catalysts. They offer the advantages of being metal-free, readily available, and their photophysical properties can be tuned through synthetic modifications.
Eosin Y: A Versatile and Inexpensive Dye for Trifluoromethylation
Eosin Y, a common laboratory stain, has proven to be an effective and economical photocatalyst for a variety of transformations, including trifluoromethylation reactions.
Table 3: Comparison of Eosin Y and Iridium Catalysts in the Trifluoromethylation of Styrenes
| Catalyst | Substrate | Trifluoromethylating Agent | Yield (%) | Catalyst Loading (mol%) |
| Eosin Y | Styrene | CF3SO2Cl | (Varies with substrate) | 2 |
| fac-Ir(ppy)3 | Styrene | CF3I | up to 83 | 0.0025 - 2 |
Comparative data is collated from different studies. Direct head-to-head comparison under identical conditions is limited.
In a nitrogen-filled glovebox, a vial was charged with styrene (0.2 mmol), trifluoromethylation reagent (TFSP, 2.0 equiv), a hydrogen source (e.g., Hantzsch ester, 1.0 equiv), and fac-Ir(ppy)3 (2.5 mol ‰) in a solvent mixture (e.g., CH3CN/TFE). The vial was sealed and irradiated with blue LEDs (11.5 W) at room temperature for 3-18 hours. The yield was determined by 19F NMR using an internal standard.
Acridinium Salts: Highly Oxidizing and Tunable Catalysts for C-H Functionalization
Acridinium salts are powerful organic photoredox catalysts, particularly known for their high excited-state reduction potentials, making them excellent oxidants. Their structures can be readily modified to fine-tune their photophysical and electrochemical properties.
Table 4: Performance of an Acridinium Photocatalyst in C-H Amination
| Catalyst | Substrate | Amine Source | Yield (%) | Catalyst Loading (mol%) |
| Acridinium Salt (e.g., Mes-Acr-Ph) | Cyclohexane | N-Boc-sulfonamide | 95 | 1 |
Data from a study on aliphatic C–H functionalization using an acridinium photoredox catalyst. Direct comparison with this compound for this specific reaction is not available in the sourced literature.
In a vial, the acridinium photocatalyst (1 mol %), the N-Boc-sulfonamide (0.1 mmol), and a phosphate salt in a suitable solvent are combined. Cyclohexane is added as the limiting reagent. The reaction mixture is irradiated with blue LEDs for the specified time. The product yield is determined by gas chromatography or NMR spectroscopy.
Atom Transfer Radical Polymerization (ATRP): Copper as a Low-Cost, High-Efficiency Catalyst
In the realm of polymer chemistry, copper-based photocatalysts have emerged as a highly efficient and cost-effective alternative to iridium complexes for photoinduced ATRP. These systems can operate at parts-per-million (ppm) catalyst loadings and exhibit excellent control over the polymerization process.
Table 5: Copper-Catalyzed Photo-ATRP of Methyl Methacrylate (MMA)
| Catalyst System | Monomer | Conversion (%) | Dispersity (Đ) | Catalyst Loading (Cu) |
| CuBr2/PMDETA | MMA | 94 | 1.29 | 0.1 equiv (relative to initiator) |
| CuBr2/Me6TREN + Organic Dye | MMA | >90 | ~1.15 | 50 ppm |
Data collated from studies on open-air and dual photoredox/copper-catalyzed ATRP.
In a 7 mL glass vial, CuBr2 (4.2 mg, 0.1 equiv), PMDETA (4 μL, 0.1 equiv), non-degassed MMA (4 mL, 100 equiv), and ethyl α-bromophenylacetate (EBPA, 65.6 μL, 1.0 equiv) were added under an open atmosphere. The vial was sonicated for 5 minutes. Without capping, the solution was irradiated with two 8W UV lights (365 nm, 4.2 mW cm-2). For visible-light induced ATRP with an organic dye, a similar setup is used with the addition of the photocatalyst (e.g., Eosin Y at ppm levels) and irradiation with green light.
Conclusion
While this compound remains a benchmark photocatalyst, a growing number of viable alternatives are becoming available, offering significant advantages in terms of cost, sustainability, and in some cases, reactivity. Earth-abundant metal complexes, particularly those of molybdenum and iron, demonstrate great promise for challenging reductive and cross-coupling reactions. Organic photocatalysts, such as Eosin Y and acridinium salts, provide metal-free options with high efficiency and tunability. In the specialized area of polymer synthesis, copper-based systems are leading the way in developing highly efficient and robust ATRP methods. The choice of catalyst will ultimately depend on the specific reaction, desired outcome, and economic and environmental considerations. The data and protocols presented in this guide serve as a starting point for researchers to explore these exciting alternatives to iridium-based photoredox catalysis.
References
A Comparative Guide to the Performance of Ir(p-F-ppy)3 in Diverse Photoredox Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ir(p-F-ppy)3 with Alternative Photocatalysts, Supported by Experimental Data.
The field of photoredox catalysis has revolutionized modern organic synthesis, offering mild and efficient pathways to a wide array of chemical transformations. Within the extensive toolkit of photocatalysts, iridium(III) complexes have emerged as particularly powerful mediators of light-driven reactions. This guide provides a detailed cross-referencing of the performance of fac-Tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly known as this compound, in various reaction types. Through a compilation of experimental data, this document aims to offer an objective comparison with other frequently used photocatalysts, thereby aiding researchers in catalyst selection and experimental design.
Performance in Key Reaction Types
The strategic placement of a fluorine atom on the phenyl ring of the ppy ligand in this compound subtly modulates its photophysical and electrochemical properties compared to the parent complex, fac-Ir(ppy)3. These modifications can have a significant impact on catalytic efficiency and substrate scope across different reaction classes.
Decarboxylative Arylation of α-Amino Acids
A notable application where this compound has demonstrated superior performance is in the decarboxylative arylation of α-amino acids. This reaction is a powerful tool for the synthesis of valuable benzylic amines from readily available biomass-derived starting materials.[1]
| Photocatalyst | Substrate 1 | Substrate 2 | Base | Solvent | Time (h) | Yield (%) |
| This compound | N-Boc-pipecolinic acid | 1,4-dicyanobenzene | Cs2CO3 | DMSO | 12 | 73 |
| fac-Ir(ppy)3 | N-Boc-pipecolinic acid | 1,4-dicyanobenzene | Cs2CO3 | DMSO | 12 | 55 |
| Ir[p-F(tBu)-ppy]3 | N-Boc-pipecolinic acid | 1,4-dicyanobenzene | Cs2CO3 | DMSO | 12 | 68 |
Table 1: Comparison of photocatalyst performance in the decarboxylative arylation of N-Boc-pipecolinic acid.
The data clearly indicates that under these specific conditions, this compound provides a significantly higher yield compared to both the parent fac-Ir(ppy)3 and the tert-butyl substituted analogue. This enhanced reactivity is attributed to the more favorable redox potential of the excited state of this compound for the single-electron oxidation of the carboxylate.
Reductive Dehalogenation
Reductive dehalogenation is a fundamental transformation in organic synthesis, often employed to remove halogen atoms from organic molecules. While direct comparative data for this compound in this specific reaction is not as readily available in the literature, the performance of related iridium photocatalysts can provide valuable insights. For instance, in the hydrodehalogenation of various aryl halides, strongly photoreducing Ir(ppy)2(NacNac) complexes have been shown to outperform fac-Ir(ppy)3, particularly for more challenging substrates.[2] This suggests that the electronic tuning of the iridium center is a critical factor for efficient reduction of C-X bonds.
| Photocatalyst | Substrate | Sacrificial Reagent | Solvent | Time (h) | Yield (%) |
| Ir1 (Ir(ppy)2(NacNac)) | 4-Bromoacetophenone | BIH | Acetonitrile | 24 | 99 |
| fac-Ir(ppy)3 | 4-Bromoacetophenone | BIH | Acetonitrile | 24 | 66 |
| Ir1 (Ir(ppy)2(NacNac)) | 1-Bromoadamantane | BIH | Acetonitrile | 24 | 91 |
| fac-Ir(ppy)3 | 1-Bromoadamantane | BIH | Acetonitrile | 24 | 25 |
Table 2: Comparison of photocatalyst performance in the hydrodebromination of aryl and alkyl bromides.[2] BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole.
Given that the fluorine substituent in this compound also influences the redox properties, it is plausible that it would exhibit enhanced performance over fac-Ir(ppy)3 in certain reductive dehalogenation reactions, although direct experimental verification is needed.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of photoredox catalysis. Below are representative procedures for key reactions where this compound and related catalysts are employed.
General Procedure for Decarboxylative Arylation of α-Amino Acids
To a 4 mL vial equipped with a magnetic stir bar is added the α-amino acid (0.2 mmol, 1.0 equiv), the aryl halide (0.3 mmol, 1.5 equiv), this compound (0.002 mmol, 1 mol%), and a suitable base (e.g., Cs2CO3, 0.4 mmol, 2.0 equiv). The vial is sealed with a Teflon-lined cap, and the appropriate anhydrous solvent (e.g., DMSO, 2 mL) is added. The reaction mixture is then degassed by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The vial is placed in a photoreactor equipped with a cooling fan and irradiated with a blue LED lamp (e.g., 450 nm, 34 W) for the specified amount of time with vigorous stirring. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
General Procedure for Reductive Dehalogenation
In a glovebox, a 4 mL vial is charged with the aryl halide (0.1 mmol, 1.0 equiv), the photocatalyst (e.g., this compound, 1 mol%), and a sacrificial reductant (e.g., Hantzsch ester or an amine, 1.5 equiv). The appropriate anhydrous solvent (e.g., acetonitrile or DMF, 1 mL) is added, and the vial is sealed. The reaction mixture is then removed from the glovebox and irradiated with a visible light source (e.g., blue or white LEDs) at room temperature for the specified duration. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the dehalogenated product.
Mechanistic Overview and Visualization
The general mechanism for photoredox catalysis with this compound involves the absorption of visible light to generate a long-lived triplet excited state. This excited state can then engage in single-electron transfer (SET) with a substrate, acting as either a reductant or an oxidant depending on the reaction conditions and the nature of the substrate.
Caption: Generalized photoredox catalytic cycles for this compound.
The choice between a reductive or oxidative quenching cycle is determined by the relative redox potentials of the excited photocatalyst and the reaction components.
Caption: A typical experimental workflow for a photoredox reaction.
Conclusion
This compound has established itself as a highly effective photocatalyst, particularly demonstrating superior performance in challenging transformations such as the decarboxylative arylation of α-amino acids. Its electronically modified structure offers a valuable alternative to the more conventional fac-Ir(ppy)3, and its performance should be considered in the context of the specific reaction being investigated. The provided data and protocols serve as a starting point for researchers to explore the full potential of this versatile catalyst in their synthetic endeavors. Further systematic studies directly comparing this compound with a broader range of photocatalysts across various reaction types will undoubtedly continue to refine our understanding and expand its application in modern organic chemistry.
References
Safety Operating Guide
Personal protective equipment for handling Ir(p-F-ppy)3
Essential Safety and Handling Guide for Ir(p-F-ppy)3
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (this compound), a key component in photocatalysis.[1] Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity. The following recommendations are based on the safety data for the closely related compound Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) and general best practices for handling air-sensitive organometallic compounds, as a specific Safety Data Sheet (SDS) for this compound was not available.[2][3]
Hazard Identification and Personal Protective Equipment (PPE)
Ir(ppy)3 is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][4] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing. | To protect eyes from splashes and solid particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are essential for handling. For air-sensitive or pyrophoric materials, a double-gloving technique with a fire-resistant inner glove (e.g., Nomex® or Kevlar®) and a chemical-resistant outer glove is recommended. | To prevent skin contact and absorption of the chemical. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) should be worn over cotton-based clothing. Polyester and acrylic fabrics should be avoided. | To protect skin from spills and splashes and to provide a barrier in case of fire. |
| Respiratory Protection | Work should be conducted in a well-ventilated fume hood. If engineering controls are insufficient, a respirator may be necessary after a formal risk assessment. | To prevent inhalation of the powder, which can cause respiratory irritation. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot are required. | To protect feet from spills and falling objects. |
Operational Plan: Handling Procedures
Due to the potential air-sensitivity of organometallic compounds, handling of this compound should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential side reactions.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all glassware is clean and thoroughly dried in an oven (e.g., 125°C overnight) to remove any adsorbed moisture.
-
Assemble the glassware while still hot and flush with a dry, inert gas like nitrogen or argon.
-
Prepare a workspace within a certified chemical fume hood.
-
-
Inert Atmosphere Transfer:
-
For transfers, utilize techniques suitable for air-sensitive reagents, such as a glove box or Schlenk line.
-
If using a Schlenk line, ensure the system is properly set up with a bubbler to monitor gas flow and prevent over-pressurization.
-
Use oven-dried syringes and needles flushed with inert gas for transferring solutions of the compound.
-
-
During the Reaction:
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Monitor the reaction for any unexpected changes.
-
-
Post-Reaction:
-
Quench the reaction safely according to the specific protocol.
-
Clean all equipment that has come into contact with the reagent immediately to prevent the formation of hazardous residues.
-
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the iridium complex in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: The original container of this compound should be managed as hazardous waste. If thoroughly decontaminated, follow institutional guidelines for disposal.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Iridium is a heavy metal, and specific regulations for its disposal must be followed. While this compound is not radioactive, some iridium isotopes are, and it is crucial to distinguish and handle waste according to its specific nature.
Emergency Procedures
| Emergency | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and then soap and water. |
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
